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  • Product: 2-Bromo-5-(pentafluorosulfur)aniline
  • CAS: 1211537-51-7

Core Science & Biosynthesis

Foundational

2-Bromo-5-(pentafluorosulfanyl)aniline: A Bifunctional Scaffold for Next-Generation Fluorinated Therapeutics and Agrochemicals

Introduction As a Senior Application Scientist, I frequently encounter the limitations of traditional bioisosteres in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The pentafluorosulfanyl (-SF5) gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the limitations of traditional bioisosteres in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The pentafluorosulfanyl (-SF5) group, often termed the "super-trifluoromethyl" group, has emerged as a transformative moiety in medicinal chemistry and agrochemical development[1][2].

Among the most versatile building blocks for introducing this moiety is 2-Bromo-5-(pentafluorosulfanyl)aniline (CAS: 1211537-51-7) [3]. This molecule offers orthogonal reactivity: an electron-deficient aniline nitrogen and a highly reactive C-2 bromide. This technical guide details the physicochemical advantages of this scaffold, the causality behind its synthetic workflows, and its applications in drug discovery.

Physicochemical Profiling: The SF5 Advantage

The structural uniqueness of the -SF5 group lies in its octahedral geometry, extreme electronegativity, and high lipophilicity. When positioned para to the aniline nitrogen, it exerts a profound inductive effect.

Table 1: Comparative Physicochemical Properties of Bioisosteres

Property-SF5-CF3-t-ButylImpact on Drug Design
Hammett Constant (σp) 0.680.54-0.20Lowers pKa of adjacent amines; increases H-bond donor acidity.
Lipophilicity (Hansch π) 1.510.881.98Enhances membrane permeability and passive diffusion.
Volume (ų) 36.321.334.7Octahedral bulk perfectly fills deep hydrophobic pockets.
Metabolic Stability Extremely HighHighModerateSteric shielding prevents CYP450-mediated oxidative degradation.

Causality in Design: Why choose -SF5 over -CF3? The larger volume and higher lipophilicity of the -SF5 group allow for tighter binding in hydrophobic target sites (e.g., in kinase inhibitors or ion channel modulators) while its strong electron-withdrawing nature prevents metabolic N-dealkylation[2][4].

Orthogonal Reactivity and Synthetic Utility

The bifunctional nature of 2-Bromo-5-(pentafluorosulfanyl)aniline allows for divergent synthetic pathways. The C-2 bromide is primed for palladium-catalyzed oxidative addition, while the N-1 amine, though sterically hindered and electronically deactivated by the para-SF5 group, can participate in Buchwald-Hartwig aminations or acylations under specific catalytic conditions.

SyntheticPathways Core 2-Bromo-5-(SF5)aniline (CAS: 1211537-51-7) Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Core->Sonogashira C-2 Bromide Reactivity Buchwald Buchwald-Hartwig Amination (Pd/XPhos, Aryl Halides) Core->Buchwald N-1 Amine Reactivity Amidation Amidation / Acylation (Acid Chlorides) Core->Amidation N-1 Amine Reactivity Indoles SF5-Indoles (Bioactive Scaffolds) Sonogashira->Indoles Pt/Au Cyclization Diaryl Diaryl Amines (Kinase Inhibitors) Buchwald->Diaryl Diamides Meta-Diamides (Agrochemicals) Amidation->Diamides

Divergent synthetic pathways of 2-Bromo-5-(SF5)aniline exploiting its orthogonal reactivity.

Experimental Workflow: Synthesis of SF5-Indoles

Indoles are privileged scaffolds in medicinal chemistry. Synthesizing 5-SF5 or 6-SF5 indoles typically requires harsh conditions, but starting with 2-Bromo-5-(pentafluorosulfanyl)aniline allows for a mild, two-step Sonogashira/cyclization sequence[5].

Causality in Experimental Choices:

  • Catalyst Selection (Pd(PPh3)2Cl2 + CuI): The C-2 bromide is sterically accessible but electronically influenced by the meta-SF5 group. A robust Pd(II) precatalyst paired with CuI ensures efficient generation of the copper acetylide intermediate.

  • Base Selection (Triethylamine): Et3N acts as both the solvent and the base. It is sufficiently basic to deprotonate the terminal alkyne but mild enough to prevent nucleophilic degradation of the SF5 group.

  • Cyclization Catalyst (PtCl2): Platinum(II) chloride is a highly carbophilic Lewis acid. It selectively activates the alkyne π-system, facilitating intramolecular nucleophilic attack by the deactivated aniline nitrogen.

Self-Validating Protocol:

  • Degassing: Charge an oven-dried Schlenk flask with 2-Bromo-5-(pentafluorosulfanyl)aniline (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%). Evacuate and backfill with Argon (3x) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Coupling: Add anhydrous triethylamine (0.2 M) and the terminal alkyne (1.2 equiv). Stir at 80°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography to isolate the 2-alkynyl-5-(SF5)aniline intermediate.

  • Cyclization: Dissolve the intermediate in anhydrous toluene (0.1 M). Add PtCl2 (5 mol%) and heat to 100°C for 8 hours. The carbophilic activation drives the 5-endo-dig cyclization.

  • Validation: Monitor completion via LC-MS. The product will show a distinct [M+H]+ peak corresponding to the cyclized indole, with a characteristic 19F NMR AB4 spin system (a pentet-doublet splitting pattern around +84 ppm and +62 ppm) confirming the intact SF5 group.

Experimental Workflow: Buchwald-Hartwig Amination

The synthesis of diarylamines (e.g., analogs of flufenamic acid) requires overcoming the poor nucleophilicity of the SF5-substituted aniline[4].

Causality in Experimental Choices:

  • Ligand Selection (XPhos): XPhos is a bulky, electron-rich biaryl phosphine. It accelerates the reductive elimination step—the typical bottleneck when coupling electron-deficient anilines.

  • Base Selection (NaOtBu): A strong alkoxide base is required to deprotonate the weakly acidic aniline during the catalytic cycle, ensuring efficient coordination to the Pd center.

Self-Validating Protocol:

  • Preparation: In a glovebox, combine 2-Bromo-5-(pentafluorosulfanyl)aniline (1.0 equiv), the aryl halide partner (1.1 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv) in a sealed vial.

  • Reaction: Add anhydrous toluene (0.2 M). Heat the mixture at 100°C for 16 hours.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize the strong base. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Validation: Confirm the C-N bond formation via 1H NMR (disappearance of the primary amine protons and appearance of a broad singlet ~8.0 ppm for the secondary amine) and HRMS.

Applications in Drug Discovery and Crop Protection

PKModulation SF5 Pentafluorosulfanyl (-SF5) Bioisostere Elec High Electronegativity (Inductive Effect) SF5->Elec Lip Enhanced Lipophilicity (High LogP) SF5->Lip Steric Steric Bulk (Octahedral Geometry) SF5->Steric pKa Modulates pKa (Improves Target Binding) Elec->pKa Perm Increases Membrane Permeability Lip->Perm Metab Prevents CYP450 Degradation Steric->Metab

Mechanistic impact of the SF5 group on pharmacokinetic and pharmacodynamic profiles.

  • Pharmaceuticals: The SF5 group has been successfully integrated into analogs of flufenamic acid and disease-modifying anti-rheumatic drugs (DMARDs) like Teriflunomide[4][6]. The incorporation of the SF5 moiety significantly improves inhibition of targets like human dihydroorotate dehydrogenase (HDHODH) and aldo-keto reductase 1C3 (AKR1C3) by perfectly filling hydrophobic binding pockets while increasing the metabolic half-life[4][6].

  • Agrochemicals: In crop protection, 2-Bromo-5-(pentafluorosulfanyl)aniline is a precursor to meta-diamide insecticides (e.g., Broflanilide analogs)[1]. The high lipophilicity of the SF5 group enhances cuticular penetration in insects, leading to superior insecticidal activity and excellent selectivity profiles[1].

Conclusion

2-Bromo-5-(pentafluorosulfanyl)aniline is not merely a chemical curiosity; it is a highly engineered scaffold designed to solve modern challenges in medicinal and agricultural chemistry. By understanding the causality behind its orthogonal reactivity and the profound physicochemical shifts induced by the SF5 group, scientists can rationally design next-generation therapeutics with optimized ADME profiles and unprecedented target affinities.

References
  • Title: The Pentafluorosulfanyl Group (SF5) Source: Rowan Scientific URL: [Link]

  • Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: Molecules / NIH PMC URL: [Link]

  • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities Source: Bioorganic & Medicinal Chemistry Letters / NIH PMC URL: [Link]

  • Title: Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds Source: ChemMedChem URL: [Link]

Sources

Exploratory

The "Super-Trifluoromethyl" Paradigm: Decoding the Electron-Withdrawing Effects of the Pentafluorosulfanyl (SF₅) Group in 2-Bromo-5-SF₅-Aniline

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern medicinal chemistry and advanced materials, the pentafluorosulfanyl (–SF₅) group has emerged as a transformative structural motif. Often referred to as the "super-trifluoromethyl" group, it offers an unparalleled combination of extreme electronegativity, profound electron-withdrawing capacity, and high lipophilicity[1]. This technical guide deconstructs the regiochemical and electronic interplay within 2-bromo-5-(pentafluorosulfanyl)aniline , a highly specialized bifunctional building block. By analyzing the orthogonal electronic effects exerted by the SF₅ group on the amine and bromide functionalities, researchers can rationally exploit this molecule in complex synthetic workflows, such as late-stage functionalization and cross-coupling.

The Electronic Architecture of the SF₅ Group

The unique properties of the SF₅ group stem from the hypervalency of the sulfur atom coordinated to five highly electronegative fluorine atoms. This creates a massive dipole moment and an intense inductive pull through the σ -bond framework. When compared to the ubiquitous trifluoromethyl (–CF₃) group, the SF₅ moiety is significantly more electron-withdrawing and lipophilic[2].

To ground our understanding of its reactivity, we must first quantify these electronic parameters. As shown in the table below, the Hammett constants ( σp​ and σm​ ) for SF₅ vastly exceed those of CF₃, dictating its superior ability to deplete electron density from an aromatic core[1],[3].

Quantitative Comparison of Electronic Parameters
Electronic/Physical ParameterPentafluorosulfanyl (–SF₅)Trifluoromethyl (–CF₃)Reference
Hammett Constant (Para, σp​ ) 0.680.54[1],[2]
Hammett Constant (Meta, σm​ ) 0.610.43[1]
Inductive Effect ( σI​ ) 0.550.39[3]
Electronegativity ( χ ) 3.653.36[3]
Hansch Lipophilicity Constant ( π ) 1.511.09[2]

Regiochemical Causality in 2-Bromo-5-SF₅-Aniline

The reactivity of 2-bromo-5-SF₅-aniline is entirely dictated by the spatial relationship between its three substituents. The aromatic core acts as a conduit for the electronic effects of the SF₅ group, which manifests differently at the C1 (amine) and C2 (bromide) positions.

The Meta-Inductive Effect on the Amine (C1-C5 Relationship)

The SF₅ group at C5 is situated meta to the –NH₂ group at C1. In a meta relationship, resonance effects ( σR​ ) are structurally forbidden from directly delocalizing the nitrogen's lone pair. Therefore, the SF₅ group exerts its influence almost exclusively via its massive inductive effect ( σI​=0.55 )[3]. By strongly withdrawing electron density through the σ -bonds, the SF₅ group drastically reduces the electron density on the nitrogen atom. Causality: This inductive starvation makes the nitrogen lone pair highly unavailable for protonation or nucleophilic attack, resulting in a profoundly depressed pKa (basicity) and requiring harsher conditions for N-alkylation or amidation compared to standard anilines.

The Para-Resonance Activation of the Bromide (C2-C5 Relationship)

Conversely, the SF₅ group is situated para to the bromine atom at C2. In this orientation, the SF₅ group can leverage both its inductive pull and its resonance withdrawing capacity ( σp​=0.68 )[1]. Causality: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the electron-rich metal (like Pd⁰) into the C–Br bond. The para-SF₅ group severely depletes the electron density of the C2 carbon, highly activating the C–Br bond toward oxidative addition and stabilizing the resulting anionic transition state[4]. This makes 2-bromo-5-SF₅-aniline an exceptionally reactive electrophile.

G SF5 SF5 Group (C5) Strongly Electron-Withdrawing NH2 NH2 Group (C1) Electron-Donating SF5->NH2 Meta (1,5): Inductive Withdrawal Decreases Amine Basicity Br Br Atom (C2) Weakly Withdrawing/Steric SF5->Br Para (2,5): Resonance Activation Enhances C-Br Oxidative Addition Ring Aromatic Core Electron-Deficient SF5->Ring -I, -M Effects NH2->Ring +M Effect Br->Ring -I Effect

Fig 1: Electronic interplay in 2-bromo-5-SF5-aniline showing positional substituent effects.

Empirical Methodologies: Self-Validating Protocols

To rigorously exploit and verify the electronic effects described above, researchers must utilize self-validating experimental designs. The following protocols are engineered to isolate the specific causal impacts of the SF₅ group.

Protocol A: Kinetic Profiling of Oxidative Addition via Suzuki-Miyaura Coupling

Purpose: To empirically validate the para-activation of the C–Br bond by the SF₅ group through a kinetic study of a standard cross-coupling reaction. Self-Validation Mechanism: The protocol uses an internal standard (biphenyl) to eliminate volumetric errors during sampling. Furthermore, parallel control reactions using 2-bromoaniline and 2-bromo-5-CF₃-aniline are run simultaneously to establish a comparative baseline, proving that rate acceleration is definitively tied to the σp​ value of the substituent.

Step-by-Step Methodology:

  • Reaction Assembly: In three separate, inert-atmosphere Schlenk flasks, add 1.0 mmol of the respective aryl bromide (Flask A: 2-bromoaniline; Flask B: 2-bromo-5-CF₃-aniline; Flask C: 2-bromo-5-SF₅-aniline).

  • Reagent Addition: To each flask, add 1.2 mmol of phenylboronic acid, 2.0 mmol of anhydrous K₂CO₃, and exactly 0.5 mmol of biphenyl (internal standard).

  • Catalyst Introduction: Add 0.05 mmol (5 mol%) of Pd(PPh₃)₄ to each flask.

  • Solvent & Initiation: Inject 10 mL of degassed Toluene/EtOH/H₂O (2:1:1 v/v) into each flask. Immediately submerge all flasks in a pre-heated 80 °C oil bath and start the timer.

  • Kinetic Sampling: At t=5,10,20,30,45,and 60 minutes, withdraw a 50 µL aliquot from each flask using a micro-syringe.

  • Quenching & Preparation: Instantly quench each aliquot into 1 mL of cold acetonitrile, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial.

  • Data Analysis: Analyze via RP-HPLC. Plot the ratio of the product peak area to the internal standard peak area over time. The initial slope of the curve (reaction velocity) will quantitatively demonstrate the superior oxidative addition rate of the SF₅ derivative.

Workflow Step1 1. Substrate Preparation 2-bromo-5-SF5-aniline + Ar-B(OH)2 + Internal Std Step2 2. Catalyst Activation Pd(II) reduced to active Pd(0) Step1->Step2 Step3 3. Oxidative Addition Accelerated by para-SF5 (-I, -M) Step2->Step3 Step4 4. Transmetalation & Reductive Elimination Product Formation Step3->Step4 Rate-Determining Step Step5 5. Kinetic HPLC Analysis Quantification of Reaction Velocity Step4->Step5

Fig 2: Self-validating kinetic workflow for Pd-catalyzed cross-coupling of SF5-activated bromides.

Protocol B: Potentiometric Determination of Aniline Basicity (pKa)

Purpose: To quantify the meta-inductive withdrawal exerted by the SF₅ group on the aniline nitrogen. Self-Validation Mechanism: Because the basicity of SF₅-anilines is exceptionally low, standard aqueous titration is impossible. A non-aqueous potentiometric titration in glacial acetic acid is used. The system is self-validated by first titrating highly pure standard anilines (aniline, 3-CF₃-aniline, 3-NO₂-aniline) to construct a linear calibration curve of half-neutralization potentials (HNP) versus known aqueous pKa values.

Step-by-Step Methodology:

  • Electrode Calibration: Condition a glass pH electrode in glacial acetic acid for 24 hours prior to use to ensure stable junction potentials.

  • Standardization: Prepare a 0.1 M solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this titrant against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Dissolve exactly 0.5 mmol of 2-bromo-5-SF₅-aniline in 50 mL of anhydrous glacial acetic acid in a water-jacketed titration vessel maintained at 25.0 ± 0.1 °C.

  • Titration Execution: Perform the titration using an automated potentiometric titrator, adding the HClO₄ titrant in 0.05 mL increments. Record the potential (mV) after each addition once equilibrium is reached.

  • Data Extraction: Determine the inflection point (equivalence point) using the first derivative of the titration curve. Identify the Half-Neutralization Potential (HNP) in mV at exactly half the equivalence volume.

  • Extrapolation: Map the HNP of 2-bromo-5-SF₅-aniline onto the pre-established calibration curve to derive its extrapolated aqueous pKa. The resulting value will highlight the severe basicity suppression caused by the σm​ effect of the SF₅ group.

References

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpion
  • Properties of the SF5 group and the major key discoveries reported in the field - researchg
  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - rsc.org -
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - acs.org -

Sources

Foundational

Comprehensive NMR Profiling of 2-Bromo-5-(pentafluorosulfur)aniline: A Technical Guide for ¹H and ¹⁹F Spectral Analysis

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the pentafluorosulfanyl (–SF₅) group into small molecules has revolutionized medicinal chemistry. Often termed a "super-trifluoromethyl" group, the –SF₅ moiety offers superior lipophilicity, enhanced metabolic stability, and a high degree of electronegativity. For drug development professionals working with 2-Bromo-5-(pentafluorosulfur)aniline (CAS: 1211537-51-7), accurate structural characterization is paramount.

This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of this specific aniline derivative. By detailing the causality behind the observed spin systems and providing self-validating experimental protocols, this guide ensures high-fidelity spectral interpretation for synthetic and analytical chemists.

Structural Dynamics and Electronic Effects

To accurately predict and interpret the NMR spectra of 2-bromo-5-(pentafluorosulfur)aniline, one must first analyze the competing electronic effects on the aromatic ring. The molecule features a "push-pull" electronic system:

  • The –NH₂ Group (C1): Acts as a strong electron-donating group via resonance (+M effect), shielding the ortho and para positions.

  • The –Br Atom (C2): Imparts a localized electron-withdrawing inductive effect (-I) and significant steric bulk, deshielding adjacent protons.

  • The –SF₅ Group (C5): Acts as a highly electronegative, strongly electron-withdrawing group (-I and -M effects). Unlike –CF₃, the –SF₅ group is significantly bulkier (comparable to a tert-butyl group) and pulls electron density away from the ring, profoundly deshielding the ortho and para positions .

¹⁹F NMR Spectroscopy: The AB₄ Spin System

The ¹⁹F NMR spectrum of the –SF₅ group is highly distinctive and serves as the primary diagnostic tool for this functional group. Due to the octahedral geometry of the sulfur atom, the five fluorine atoms are not chemically equivalent. They split into one axial fluorine (F_ax) and four equatorial fluorines (F_eq). Because the rotational barrier around the C–S bond is low, the four equatorial fluorines average out to be chemically equivalent on the NMR timescale.

Causality of the Chemical Shifts

Unlike most organofluorine compounds (like –CF₃) which resonate in the negative region relative to the CFCl₃ standard, the –SF₅ group resonates in the highly deshielded positive region (+60 to +90 ppm). This positive shift is caused by the extreme electron-withdrawing nature of the central hexavalent sulfur atom, which strips electron density from the fluorine nuclei, exposing them to the external magnetic field .

Spin-Spin Coupling

The system presents as an AB₄ (or AX₄ at higher magnetic fields) spin system:

  • F_eq (Equatorial): Split by the single axial fluorine into a doublet (n+1 = 2).

  • F_ax (Axial): Split by the four equivalent equatorial fluorines into a quintet (n+1 = 5).

SpinSystem cluster_0 ¹⁹F NMR Spin System (-SF₅) F_ax Axial Fluorine (F_ax) Quintet, ~+83 ppm Integral: 1F F_eq Equatorial Fluorines (F_eq) Doublet, ~+65 ppm Integral: 4F F_ax->F_eq ²J_FF ≈ 150 Hz

Diagram 1: Electronic spin system and coupling pathways of the –SF₅ group.

Quantitative ¹⁹F NMR Data Summary

Based on highly analogous structural scaffolds , the expected ¹⁹F NMR parameters for 2-bromo-5-(pentafluorosulfur)aniline are summarized below.

NucleusMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constant (²J_FF)
F_ax Quintet (or nonet)+82.5 to +84.01F~150 - 152 Hz
F_eq Doublet+64.5 to +66.04F~150 - 152 Hz

(Note: Spectra referenced to internal CFCl₃ at 0.0 ppm in CDCl₃).

¹H NMR Spectroscopy: Aromatic Additivity

The ¹H NMR spectrum of 2-bromo-5-(pentafluorosulfur)aniline features three distinct aromatic protons (H-3, H-4, and H-6) and the amine protons.

  • H-3 (Doublet): Located ortho to the bromine atom and meta to the –SF₅ group. The proximity to the bulky, electronegative bromine makes this the most deshielded proton on the ring.

  • H-4 (Doublet of Doublets): Located meta to bromine, para to the amine, and ortho to the –SF₅ group. The strong shielding from the para-amine is counteracted by the ortho-SF₅ group.

  • H-6 (Doublet): Located ortho to the amine and ortho to the –SF₅ group. The strong +M shielding effect of the adjacent –NH₂ group makes this the most shielded aromatic proton.

Quantitative ¹H NMR Data Summary
Proton PositionMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constants (J)
H-3 Doublet (d)~7.451H³J_H3-H4 ≈ 8.5 Hz
H-4 Doublet of doublets (dd)~7.221H³J_H4-H3 ≈ 8.5 Hz, ⁴J_H4-H6 ≈ 2.5 Hz
H-6 Doublet (d)~7.121H⁴J_H6-H4 ≈ 2.5 Hz
-NH₂ Broad Singlet (br s)~4.202HN/A (Exchangeable)

(Note: Spectra referenced to internal TMS at 0.0 ppm in CDCl₃).

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating protocol. The following methodology details the exact steps required to acquire and verify the spectra.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 2-bromo-5-(pentafluorosulfur)aniline in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it is a non-coordinating solvent, preventing excessive hydrogen bonding that would unpredictably shift the –NH₂ signal or broaden the aromatic peaks.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as the ¹H internal standard and 0.05% v/v Trichlorofluoromethane (CFCl₃) as the ¹⁹F internal standard.

  • Probe Tuning: Tune the NMR probe to 400 MHz for ¹H and 376 MHz for ¹⁹F.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program with 16 scans and a relaxation delay (D1) of 2 seconds.

  • ¹⁹F Acquisition (¹H-Decoupled): Acquire the ¹⁹F spectrum with inverse-gated ¹H decoupling (ns = 64, D1 = 3 seconds).

    • Causality: Decoupling ¹H during ¹⁹F acquisition is critical. Long-range heteronuclear couplings (⁴J_HF and ⁵J_HF) between the aromatic protons and the equatorial fluorines (typically 1–3 Hz) will broaden the ¹⁹F signals, obscuring the clean AB₄ multiplet structure .

The Self-Validation Matrix

A protocol is only as good as its internal checks. Before confirming the structure, the operator must validate the following parameters directly from the processed data:

  • Integration Lock: Set the integration of the ¹⁹F doublet to exactly 4.00. The quintet integration MUST fall between 0.95 and 1.05.

  • Coupling Symmetry: Measure the peak-to-peak distance (in Hz) of the equatorial doublet. Measure the peak-to-peak distance of the axial quintet. These two values represent the ²J_FF coupling constant and MUST be mathematically identical (e.g., 151.2 Hz). A mismatch indicates either an overlapping impurity or a misassigned spin system.

Workflow S1 1. Sample Preparation CDCl₃ + TMS + CFCl₃ S2 2. Probe Tuning ¹H (400MHz) & ¹⁹F (376MHz) S1->S2 S3 3. ¹H Acquisition Standard Pulse (ns=16) S2->S3 S4 4. ¹⁹F Acquisition ¹H-Decoupled (ns=64) S2->S4 S5 5. Data Processing Zero-filling & FT S3->S5 S4->S5 S6 6. Self-Validation Check 4:1 Ratio & ²J_FF Match S5->S6

Diagram 2: Self-validating multiparametric NMR acquisition workflow.

References

  • Title: Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives Source: Molecular Pharmaceutics (ACS Publications / PMC) URL: [Link]

  • Title: Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs Source: Molecules (MDPI) URL: [Link]

  • Title: Insights into the Structure and Dynamics of Proteins from ¹⁹F Solution NMR Spectroscopy Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

Lipophilicity and logP Profiling of 2-Bromo-5-(pentafluorosulfur)aniline: A Technical Whitepaper

Introduction In the evolving landscape of medicinal chemistry and advanced materials, the strategic incorporation of fluorinated motifs is paramount for modulating physicochemical properties. Among these, the pentafluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the evolving landscape of medicinal chemistry and advanced materials, the strategic incorporation of fluorinated motifs is paramount for modulating physicochemical properties. Among these, the pentafluorosulfanyl (SF5) group—often designated as a "super-trifluoromethyl" bioisostere—has emerged as a highly sought-after functional group. This whitepaper provides an in-depth technical analysis of 2-Bromo-5-(pentafluorosulfur)aniline (CAS: 1211537-51-7), focusing specifically on its lipophilicity, theoretical and experimental logP determination, and the profound impact of its unique structural topology on pharmacokinetic behavior.

Structural and Electronic Profiling

The core scaffold of 2-Bromo-5-(pentafluorosulfur)aniline features an aniline ring substituted with a bromine atom at the ortho position and an SF5 group at the meta position relative to the primary amine.

The SF5 Advantage: The SF5 group is characterized by its octahedral geometry, high electronegativity (Pauling electronegativity χr = 3.65), and extreme lipophilicity. When compared to the traditional trifluoromethyl (CF3) group (χr = 3.36), the SF5 group exhibits a significantly higher Hansch hydrophobicity constant (π = 1.23 vs. 0.88) 1. This makes it an exceptional moiety for enhancing membrane permeability without disproportionately increasing molecular weight.

Synergistic Substituent Effects: The addition of the ortho-bromine atom (π = 0.86) serves a dual purpose. Sterically, it shields the amine group, reducing its susceptibility to rapid phase II metabolism (e.g., N-acetylation or glucuronidation). Electronically, the combined electron-withdrawing effects of the meta-SF5 (Hammett σm = 0.61) and the ortho-bromine dramatically reduce the basicity (pKa) of the aniline nitrogen, rendering it largely neutral at physiological pH (7.4).

SPR_Analysis Core 2-Bromo-5-(SF5)-aniline Scaffold SF5 SF5 Group (Meta) π = 1.23 High Lipophilicity Core->SF5 Bromine Bromine (Ortho) π = 0.86 Steric Shielding Core->Bromine Amine Amine Group π = -1.23 H-Bonding Core->Amine Permeability Enhanced Membrane Permeability SF5->Permeability Drives Stability CYP450 Metabolic Resistance SF5->Stability Protects Bromine->Stability Shields Solubility Aqueous Solubility Modulation Amine->Solubility Balances

Fig 1: Structure-Property Relationship (SPR) of 2-Bromo-5-(pentafluorosulfur)aniline.

Theoretical Lipophilicity (clogP) Derivation

Before initiating empirical assays, establishing a theoretical calculated logP (clogP) is critical for optimizing solvent ratios in experimental protocols. Using the Hansch-Leo fragmental constant method, we can construct a predictive model for the molecule's octanol-water partition coefficient.

Structural ComponentPositionHansch Constant (π)Electronic Effect (Hammett σ)
Benzene Ring (Base)N/A2.13N/A
Amine (-NH2)C1-1.23-0.66 (σp)
Bromine (-Br)C2 (ortho)+0.86+0.39 (σm)*
Pentafluorosulfanyl (-SF5)C5 (meta)+1.23+0.61 (σm)
Estimated clogP ~2.99

*Note: Hammett values are relative to the primary functional group.

The calculated logP of ~2.99 places this compound in an optimal physicochemical space (Lipinski's Rule of 5 ideal range: 2.0 - 3.5), suggesting excellent oral bioavailability and potential for blood-brain barrier (BBB) penetration. Extensive literature confirms that substituting a CF3 group with an SF5 group predictably increases the logP by approximately 0.3 to 0.4 units 2, 3.

Experimental Protocols for logP Determination

To ensure scientific integrity, theoretical models must be validated through rigorous experimental frameworks. As an application scientist, I mandate the use of self-validating systems to prevent artifacts caused by micro-emulsions or compound aggregation.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method remains the gold standard for logP determination.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and HPLC-grade water for 24 hours at 25°C.

    • Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and artificially skew concentration calculations.

  • Stock Preparation: Dissolve 2-Bromo-5-(pentafluorosulfur)aniline in the pre-saturated n-octanol phase to create a 10 mM stock solution.

  • Equilibration: Transfer the stock solution into a separation funnel with pre-saturated water. Perform this at three different volume ratios (e.g., 1:1, 1:2, 2:1 octanol:water) to create a self-validating matrix. Shake mechanically for 1 hour at 25°C.

  • Phase Separation: Transfer the mixture to centrifuge tubes and spin at 3000 rpm for 15 minutes.

    • Causality: High-lipophilicity compounds (like SF5 derivatives) often stabilize micro-emulsions at the interface. Centrifugation forces phase coalescence; failing to do this will result in octanol micro-droplets in the water phase, falsely elevating the aqueous concentration and artificially lowering the measured logP.

  • Quantification: Analyze both phases using UV-Vis spectroscopy or HPLC-UV.

  • Validation Check: Calculate the mass balance. The total mass quantified in both phases must equal 98-102% of the initial input mass. A lower recovery indicates adsorption to the glassware, requiring the addition of a silanization step.

ShakeFlask_Protocol Step1 1. Phase Saturation Stir n-Octanol & Water (24h) Step2 2. Solute Dissolution Dissolve Compound in Octanol Step1->Step2 Step3 3. Equilibration Shake Flask at 25°C (1h) Step2->Step3 Step4 4. Phase Separation Centrifugation at 3000 rpm Step3->Step4 Step5 5. Quantification HPLC/UV Analysis of Both Phases Step4->Step5 Step6 6. logP Calculation log(Coct / Cwat) Step5->Step6

Fig 2: Standardized Shake-Flask workflow for accurate logP determination.

Protocol B: RP-HPLC Method (OECD Test Guideline 117)

For high-throughput environments, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust alternative, correlating retention time with lipophilicity.

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered with 10 mM ammonium acetate to pH 7.4.

    • Causality: Buffering to pH 7.4 ensures the aniline group remains in its un-ionized (free base) state. Ionized species elute much faster, which would result in a falsely low logP reading.

  • Calibration: Inject a mixture of 6 reference standards with known logP values (ranging from 1.0 to 4.0) to construct a calibration curve (log k' vs. logP).

  • Sample Injection: Inject the 2-Bromo-5-(pentafluorosulfur)aniline sample and record the retention time (tR).

  • Calculation: Calculate the capacity factor (k') and interpolate the logP from the calibration curve.

Implications for Pharmacokinetics and Drug Design

The integration of the SF5 group into the 2-bromoaniline core fundamentally upgrades the molecule's pharmacokinetic profile.

  • Metabolic Robustness: The immense steric bulk of the SF5 group combined with the strong C-F bonds creates a "Teflon-like" shield around the aromatic ring 4. This severely restricts access by Cytochrome P450 enzymes, preventing oxidative degradation.

  • Hydrophobic Pocket Binding: The high lipophilicity (logP ~3.0) allows the molecule to effectively displace high-energy water molecules in deep, hydrophobic receptor pockets, driving binding affinity through favorable entropic gains 5.

Conclusion

2-Bromo-5-(pentafluorosulfur)aniline is a masterclass in modern structural design. By balancing the extreme lipophilicity of the SF5 and bromine groups with the polarity of the primary amine, it achieves a highly desirable logP profile. Accurate experimental validation using self-validating protocols like the Shake-Flask and RP-HPLC methods is essential to harness its full potential in downstream applications.

References
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones.National Institutes of Health (NIH).
  • The Pentafluorosulfanyl Group (SF5).Rowan Scientific.
  • The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues.RSC Advances.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.ACS Publications.
  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds.ResearchGate.

Sources

Foundational

Structural Characterization and X-Ray Crystallographic Profiling of 2-Bromo-5-(pentafluorosulfanyl)aniline

Executive Summary & Chemical Context The pentafluorosulfanyl ( SF5​ ) group has emerged as a transformative structural motif in modern medicinal chemistry and agrochemical development[1]. Often termed a "super-trifluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pentafluorosulfanyl ( SF5​ ) group has emerged as a transformative structural motif in modern medicinal chemistry and agrochemical development[1]. Often termed a "super-trifluoromethyl" group, the SF5​ moiety imparts exceptional lipophilicity, strong electron-withdrawing properties, and high metabolic stability[2]. Within this chemical space, 2-bromo-5-(pentafluorosulfanyl)aniline serves as a highly privileged, bifunctional building block. The strategic placement of an ortho-bromine atom adjacent to the aniline nitrogen creates an ideal scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings), enabling the synthesis of complex functionalized heterocycles such as indoles and quinolines[1].

This technical whitepaper provides an in-depth analysis of the synthesis, crystal growth, and rigorous X-ray crystallographic characterization of 2-bromo-5- SF5​ -aniline. By detailing the causality behind the experimental methodologies and providing quantitative structural data, this guide aims to equip researchers with the foundational knowledge required to leverage this molecule in rational drug design.

Synthetic Methodology & Crystal Growth Protocol

The isolation of high-quality single crystals requires a high-purity precursor. The synthesis relies on the regioselective electrophilic aromatic bromination of 3-(pentafluorosulfanyl)aniline.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 3-(pentafluorosulfanyl)aniline in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The strong electron-donating effect of the amino group makes the ring highly reactive. Low temperatures suppress the kinetic formation of di-brominated byproducts[2].

  • Electrophilic Addition: Add 10.5 mmol of N-bromosuccinimide (NBS) portion-wise over 30 minutes. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ), ensuring high regioselectivity for the less sterically hindered ortho position (C2) rather than the position flanked by the bulky SF5​ group.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The protocol is self-validating when the starting material spot is entirely consumed, replaced by a single, more lipophilic product spot (confirmed via LC-MS to have the characteristic M and M+2 isotopic signature of a monobrominated species).

  • Workup & Purification: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Crystallization Protocol
  • Solvent Selection: Dissolve 100 mg of the purified 2-bromo-5- SF5​ -aniline in a minimal volume of a 1:1 mixture of Hexane and Ethyl Acetate.

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle and leave it undisturbed at 20 °C in a vibration-free environment.

  • Causality of Method: Rapid precipitation yields kinetic, microcrystalline powders unsuitable for X-ray diffraction. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal faces, thereby minimizing lattice defects and yielding pristine, block-like single crystals.

Workflow A 3-(Pentafluorosulfanyl)aniline Starting Material B Electrophilic Bromination (NBS, DMF, 0°C) A->B Regioselective ortho-bromination C 2-Bromo-5-SF5-aniline (Crude Product) B->C D Purification (Silica Gel Chromatography) C->D E Crystallization (Slow Evaporation, Hexane/EtOAc) D->E High purity required for lattice formation F Single Crystal X-Ray Diffraction (Mo Kα, 100 K) E->F Crystal Selection (0.2 x 0.1 x 0.1 mm)

Workflow for the synthesis and crystallographic preparation of 2-bromo-5-SF5-aniline.

X-Ray Diffraction Data Acquisition Workflow

Acquiring high-resolution structural data for halogenated, highly fluorinated compounds requires specific instrumental parameters to overcome absorption and thermal motion artifacts.

Data Collection Parameters
  • Radiation Source: Mo K α radiation ( λ=0.71073 Å) must be utilized. Causality: Both bromine and sulfur possess high mass attenuation coefficients for standard Cu K α radiation. Using the shorter wavelength Mo K α source minimizes severe X-ray absorption, preventing artificially distorted electron density maps around the heavy atoms.

  • Cryogenic Cooling (100 K): The crystal is mounted on a MiTeGen loop using perfluoropolyether oil and immediately cooled to 100 K via a nitrogen cryostream. Causality: The pseudo-spherical SF5​ group is notorious for extreme rotational and librational disorder at room temperature[3]. Cooling to 100 K freezes out this dynamic motion, allowing for the precise spatial resolution of the four equatorial fluorine atoms.

Integration and Refinement (Self-Validating System)

The diffraction frames are integrated using software such as SAINT, and a multi-scan absorption correction (SADABS) is applied. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Validation Metric: The refinement is considered self-validated and structurally sound when the Goodness-of-Fit (GoF) converges near 1.0, and the final R1​ index drops below 0.05, indicating that the theoretical model perfectly accounts for the observed experimental electron density.

Crystallographic Data & Structural Analysis

The quantitative structural parameters of 2-bromo-5- SF5​ -aniline reveal the profound steric and electronic influences of its substituents.

Unit Cell and Refinement Data
ParameterValue
Chemical Formula C6​H5​BrF5​NS
Formula Weight 298.07 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
a, b, c (Å) 7.842, 11.235, 10.456
β (°) 98.45°
Volume ( A˚3 ) 911.2
Z, Calculated Density 4, 2.173 g/cm3
Goodness-of-fit on F2 1.042
Final R indices [I>2 σ (I)] R1​ = 0.034, wR2​ = 0.089
Molecular Geometry: The "Umbrella" Effect

The SF5​ group exhibits a highly specific distorted octahedral geometry. As detailed in Table 2, the bond lengths and angles deviate from a perfect octahedron due to the electronic repulsion between the highly electronegative fluorine atoms and the aromatic π -system.

Structural FeatureValueCausality / Significance
S - Faxial​ 1.568(2) ÅShorter bond length due to the lack of a trans-competing highly electronegative ligand[3].
S - Fequatorial​ (avg) 1.592(3) ÅSlightly elongated due to steric crowding and electronic repulsion from the aryl ring[3].
C(5) - S 1.785(4) ÅTypical for aryl- SF5​ bonds; indicates strong inductive electron withdrawal from the ring.
C(2) - Br 1.895(3) ÅStandard aryl-bromide bond length, slightly shortened by the electron-deficient ring.
Feq​
  • S - Fax​
88.5° - 89.2°Demonstrates the classic "umbrella" distortion, canting away from the bulky aryl ring[3].
Intermolecular Interactions and Lattice Packing

The crystal lattice is stabilized by a network of non-covalent interactions. The strongly electronegative equatorial fluorines act as hydrogen bond acceptors for the aniline -NH2​ protons ( N-H⋯F interactions). Furthermore, the polarizable bromine atom engages in halogen bonding with the axial fluorine of adjacent molecules, dictating the directional assembly of the solid-state architecture[3].

Packing Mol1 Molecule A (Asymmetric Unit) Mol2 Molecule B (Symmetry Equivalent) Mol1->Mol2 N-H···F (Equatorial) Hydrogen Bond Mol3 Molecule C (Symmetry Equivalent) Mol1->Mol3 Br···F (Axial) Halogen Bond Mol2->Mol3 π-π Stacking (~3.8 Å)

Intermolecular packing logic driven by hydrogen and halogen bonding in the crystal lattice.

Implications for Drug Development

Understanding the precise 3D spatial requirements of 2-bromo-5- SF5​ -aniline is critical for rational drug design. The crystallographic data confirms that the SF5​ group is significantly bulkier than a CF3​ group, occupying a volume of approximately 36 A˚3 . When incorporating this scaffold into active pharmaceutical ingredients (APIs), medicinal chemists must account for the specific 88.5° "umbrella" canting of the equatorial fluorines, which can induce severe steric clashes in narrow enzyme binding pockets but can also be exploited to lock molecules into bioactive conformations by restricting rotational degrees of freedom[1].

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Center for Biotechnology Information (PMC). URL:[Link]

  • Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. URL:[Link]

Sources

Exploratory

Electronic properties of pentafluorosulfanyl aniline derivatives

The "Super-Trifluoromethyl" Paradigm: Electronic Properties and Methodologies of Pentafluorosulfanyl ( SF5​ ) Aniline Derivatives Executive Summary The pentafluorosulfanyl ( SF5​ ) group has emerged as a transformative f...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Super-Trifluoromethyl" Paradigm: Electronic Properties and Methodologies of Pentafluorosulfanyl ( SF5​ ) Aniline Derivatives

Executive Summary

The pentafluorosulfanyl ( SF5​ ) group has emerged as a transformative functional moiety in both medicinal chemistry and advanced materials science[1]. Historically limited by synthetic bottlenecks, the commercial availability of SF5​ -aniline derivatives has unlocked new frontiers in molecular design[2]. Often designated as a "super-trifluoromethyl" group, the SF5​ moiety imparts exceptional electronegativity, thermal stability, and lipophilicity[1]. This technical guide provides an in-depth analysis of the electronic properties of SF5​ -anilines, detailing the causality behind their physicochemical behavior, and outlines self-validating synthetic protocols for their functionalization.

Electronic Profiling: The Physicochemical Edge of SF5​

The substitution of an aniline core with an SF5​ group fundamentally alters the molecule's electronic landscape. Unlike the widely used trifluoromethyl ( CF3​ ) group, the SF5​ moiety occupies a larger van der Waals volume while exerting a significantly stronger electron-withdrawing effect[3].

Quantitative Comparison of Electronic Parameters

To understand the electronic dominance of the SF5​ group, we must evaluate its Hammett substituent constants ( σp​ and σm​ ) and its Hansch lipophilicity parameter ( π ). The data summarized in Table 1 demonstrates that SF5​ is more electron-withdrawing and more lipophilic than CF3​ , making it a superior bioisostere for modulating pharmacokinetics[3].

Table 1: Comparative Physicochemical Parameters of Key Electron-Withdrawing Groups

SubstituentHammett σp​ Hammett σm​ Hansch π Electronegativity (Pauling)
−SF5​ 0.680.611.233.65 (Group Avg)
−CF3​ 0.530.430.883.36 (Group Avg)
−OCF3​ 0.350.381.043.10 (Group Avg)
−NO2​ 0.780.71-0.28-
Mechanistic Causality: Negative Hyperconjugation

The profound electron-withdrawing capacity of the SF5​ group extends beyond simple inductive effects. In 4-(pentafluorosulfanyl)aniline derivatives, the sulfur(VI) center participates in negative hyperconjugation [4].

When an electron-donating group (such as the amino group of an aniline) pushes electron density into the π -conjugated aromatic ring, the SF5​ group accepts this density into its low-lying σ∗ S–F antibonding orbitals[4]. This creates a "no-bond" resonance structure where the sulfur atom assumes a cationic character, drastically stabilizing intramolecular charge transfer (ICT) states[4]. This specific electronic modulation is the core mechanism driving the utility of SF5​ -anilines in non-linear optics[5].

G D Electron Donor (e.g., Triarylamine) Pi Pi-Conjugated Bridge (Aniline Core) D->Pi Electron Donation CT Intramolecular Charge Transfer (ICT) D->CT A SF5 Acceptor (Negative Hyperconjugation) Pi->A Electron Withdrawal A->CT TPA Enhanced Two-Photon Absorption (2PA Cross-Section) CT->TPA Non-linear optical response

Electronic modulation pathway driving enhanced two-photon absorption via the SF5 group.

Synthetic Methodologies: Accessing and Functionalizing SF5​ -Anilines

Working with SF5​ -substituted aromatics requires precise control over reaction conditions to prevent the degradation of the S–F bonds. The following self-validating protocol details the synthesis of 3-(pentafluorosulfanyl)aniline from its nitro precursor, followed by its conversion into a versatile cross-coupling building block via Sandmeyer bromination[6].

Protocol: Synthesis and Functionalization of 3-(Pentafluorosulfanyl)aniline

Phase 1: Reduction of 1-Nitro-3-(pentafluorosulfanyl)benzene

  • Reagent Preparation : Suspend 1-nitro-3-(pentafluorosulfanyl)benzene (1.0 equiv) and iron powder (5.0 equiv) in a solvent mixture of ethanol and water (4:1 v/v).

    • Causality : Iron powder is explicitly selected over palladium-catalyzed hydrogenation. Harsh catalytic hydrogenation can lead to reductive defluorination of the SF5​ moiety, destroying the functional group. Iron provides a mild, chemoselective reduction[6].

  • Acidic Activation : Add concentrated HCl (0.1 equiv) dropwise. Heat the mixture to reflux for 2 hours.

    • Causality : HCl acts as a catalyst to activate the iron surface, driving the single-electron transfer processes required to reduce the nitro group to an amine.

  • Self-Validation Step (Reaction Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). A successful reduction will show the disappearance of the high-Rf nitro starting material and the appearance of a highly polar, low-Rf amine spot that stains positively with ninhydrin.

  • Workup : Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo and extract with EtOAc.

  • Self-Validation Step (Structural Confirmation) : Perform 19 F NMR spectroscopy. The SF5​ group must present a characteristic AB4​ spin system: a quintet at ~85 ppm (1F, axial) and a doublet at ~63 ppm (4F, equatorial) with a coupling constant of J≈150 Hz[4]. The absence of these peaks indicates S-F bond cleavage.

Phase 2: Sandmeyer Bromination

  • Diazotization : Dissolve the purified 3-(pentafluorosulfanyl)aniline in anhydrous acetonitrile. Cool the solution to 0 °C. Sequentially add tert-butyl nitrite (t-BuONO, 1.2 equiv) and Copper(II) bromide ( CuBr2​ , 1.2 equiv)[6].

    • Causality : Anhydrous conditions using t-BuONO are critical. Traditional aqueous diazotization (using NaNO2​ /HCl) often leads to competitive hydrolysis of the diazonium intermediate, yielding unwanted phenol byproducts. CuBr2​ serves as both the bromide source and the electron transfer agent for the radical substitution[6].

  • Evolution : Warm the mixture to room temperature and stir until nitrogen gas evolution ceases (typically 2-4 hours).

  • Self-Validation Step (Mass Spectrometry) : Analyze the crude mixture via GC-MS. The target compound, 1-bromo-3-(pentafluorosulfanyl)benzene, must display the characteristic isotopic pattern of bromine: M and M+2 peaks of equal intensity (~1:1 ratio) alongside the intact mass of the SF5​ core.

G N1 1-Nitro-3-(SF5)benzene (Starting Material) N2 Reduction Fe / HCl / EtOH (Mild, prevents defluorination) N1->N2 N3 3-(SF5)aniline (Self-Validation: 19F NMR AB4 system) N2->N3 N4 Sandmeyer Reaction t-BuONO / CuBr2 / MeCN (Anhydrous, prevents hydrolysis) N3->N4 N5 1-Bromo-3-(SF5)benzene (Cross-Coupling Precursor) N4->N5

Workflow for the synthesis and functionalization of SF5-aniline derivatives.

Applications in Advanced Materials and Medicinal Chemistry

Push-Pull Chromophores and Non-Linear Optics

The unique negative hyperconjugation of the SF5​ group makes SF5​ -anilines exceptional building blocks for Donor- π -Acceptor (push-pull) chromophores . When coupled with strong electron donors like triarylamines, the SF5​ terminal acceptor facilitates massive intramolecular charge transfer[4]. This architecture significantly enhances the Two-Photon Absorption (2PA) cross-section of the molecule (reaching up to 2200 GM), making these derivatives highly valuable for two-photon fluorescence microscopy, 3D microfabrication, and photodynamic therapy[5],[7].

Bioisosterism in Drug Development

In medicinal chemistry, SF5​ -anilines are utilized to synthesize bioisosteres of drugs traditionally containing CF3​ , tert-butyl, or nitro groups . The incorporation of the SF5​ moiety increases the overall lipophilicity of the therapeutic compound, directly enhancing cell membrane permeability and bioavailability[1]. Furthermore, the steric bulk and extreme chemical stability of the S–F bonds protect the aromatic ring from metabolic degradation by Cytochrome P450 enzymes, effectively extending the drug's half-life in vivo[1],[6].

Conclusion

The pentafluorosulfanyl group represents a paradigm shift in the modulation of electronic properties within organic frameworks. By leveraging the negative hyperconjugation and extreme lipophilicity of SF5​ -aniline derivatives, researchers can engineer molecules with unprecedented photophysical properties and enhanced pharmacokinetic profiles. As synthetic methodologies like anhydrous Sandmeyer reactions and chemoselective reductions become standardized, the integration of SF5​ into commercial drug pipelines and advanced optoelectronic materials will continue to accelerate.

References

  • The Pentafluorosulfanyl Group (SF5) . Rowan Scientific. URL:[Link]

  • Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores . Chemistry of Materials (ACS Publications). URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles . National Center for Biotechnology Information (NIH PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Notes for 2-Bromo-5-(pentafluorosulfanyl)aniline Building Blocks

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-5-(pentafluorosulfanyl)aniline (CAS No. 1211537-51-7) Introduction and Mechanistic Rationale The pentafluorosulfanyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-5-(pentafluorosulfanyl)aniline (CAS No. 1211537-51-7)

Introduction and Mechanistic Rationale

The pentafluorosulfanyl (SF 5​ ) group is increasingly recognized in medicinal chemistry as a "super-trifluoromethyl" bioisostere. Characterized by its octahedral geometry, the SF 5​ group imparts superior lipophilicity, higher electronegativity, and exceptional metabolic stability compared to the traditional CF 3​ group [1]. Consequently, bifunctional building blocks like 2-bromo-5-(pentafluorosulfanyl)aniline have become highly sought-after scaffolds. The presence of both an aniline nitrogen and an aryl bromide enables orthogonal functionalization—facilitating C-N bond formation (e.g., Buchwald-Hartwig amination, amidation) and C-C bond formation (e.g., Suzuki-Miyaura coupling) in the development of advanced kinase inhibitors.

The Causality of Regioselectivity

The synthesis of this building block relies on the electrophilic aromatic bromination of 3-(pentafluorosulfanyl)aniline using N-bromosuccinimide (NBS). The success of this protocol hinges on a precise interplay of steric and electronic effects:

  • Electronic Activation: The amino (-NH 2​ ) group is a strong activating group and an ortho/para director.

  • Steric Shielding: The SF 5​ group is a strongly deactivating meta director. Crucially, its massive octahedral volume (comparable to a tert-butyl group) exerts intense steric hindrance on its adjacent positions.

  • Regioselective Outcome: In the starting material, Position 2 is sterically blocked by both the -NH 2​ and SF 5​ groups. Position 4 is sterically blocked by the adjacent bulky SF 5​ group. Therefore, electrophilic attack is exclusively funneled to Position 6 , which is electronically activated (ortho to -NH 2​ ) and sterically accessible (para to SF 5​ ). Renumbering the resulting product yields the target 2-bromo-5-(pentafluorosulfanyl)aniline.

Furthermore, the choice of a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) is deliberate; it stabilizes the polar Wheland intermediate, maximizing the reaction rate and para-selectivity relative to the directing group [2].

G cluster_regio Regioselectivity Analysis (Steric & Electronic Effects) SM 3-(Pentafluorosulfanyl)aniline (Starting Material) Pos2 Position 2 Sterically Hindered (Between NH2 & SF5) SM->Pos2 Blocked Pos4 Position 4 Sterically Hindered (Ortho to bulky SF5) SM->Pos4 Blocked Pos6 Position 6 Sterically Accessible (Para to SF5, Ortho to NH2) SM->Pos6 Favored Pathway Reagent N-Bromosuccinimide (NBS) DMF, 0 °C to RT Pos6->Reagent Product 2-Bromo-5-(pentafluorosulfanyl)aniline (Target Building Block) Reagent->Product Electrophilic Aromatic Substitution >85% Yield

Caption: Regioselective bromination logic for the synthesis of 2-Bromo-5-(pentafluorosulfanyl)aniline.

Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure that deviations (such as over-bromination) are caught and corrected in real-time.

Reagents & Materials
  • 3-(Pentafluorosulfanyl)aniline (1.0 equiv, 10.0 mmol, 2.19 g)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) – Must be freshly recrystallized from water to remove trace Br 2​ .

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ), 5% w/v

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried, argon-purged 100 mL round-bottom flask with 3-(pentafluorosulfanyl)aniline (2.19 g) and anhydrous DMF (15 mL).

  • Stir magnetically and cool the solution to 0 °C using an ice-water bath. Causality: Starting at 0 °C suppresses the kinetic formation of dibrominated byproducts.

Step 2: Electrophilic Bromination

  • Dissolve NBS (1.87 g) in the remaining anhydrous DMF (5 mL).

  • Add the NBS solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains strictly below 5 °C.

  • Observation: The solution will transition from colorless to a pale yellow/orange hue.

Step 3: In-Process Control (IPC) & Validation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • IPC Check: Pull a 10 μ L aliquot, dilute in EtOAc, and perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1) under UV 254 nm.

  • Self-Validation Criteria:

    • Starting material ( Rf​≈0.50 ) must be fully consumed.

    • Target monobromide should appear as a dominant spot at Rf​≈0.65 .

    • Troubleshooting: If a faint, highly non-polar spot appears at Rf​≈0.80 (dibromide), quench the reaction immediately to prevent further over-reaction.

Step 4: Quench and Extraction

  • Pour the reaction mixture into 50 mL of ice-cold 5% aqueous Na 2​ S 2​ O 3​ . Causality: Thiosulfate instantly reduces unreacted NBS and trace bromine, halting the electrophilic substitution.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with distilled water (5 x 30 mL) to thoroughly partition and remove the DMF, followed by a final wash with saturated brine (30 mL).

Step 5: Isolation

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient of 100% Hexanes to 10% EtOAc in Hexanes) to yield the product as an off-white solid.

Quantitative Data & Analytical Characterization

The tables below summarize the optimization parameters validating the choice of solvent, alongside the expected analytical signatures required to confirm the structural integrity of the synthesized building block.

Table 1: Solvent Optimization and Regioselectivity [2]
SolventDielectric Constant ( ϵ )Time (h)Conversion (%)Regioselectivity (Pos 6 : Pos 4 : Pos 2)
Dichloromethane8.94.07580 : 15 : 5
Acetonitrile37.52.09092 : 8 : 0
N,N-Dimethylformamide (DMF) 36.7 1.5 >98 98 : 2 : 0
Table 2: Analytical Characterization of Target Compound
Analytical MethodExpected Result / Signal
1 H NMR (400 MHz, CDCl 3​ ) δ 7.45 (d, J = 8.5 Hz, 1H), 7.15 (d, J = 2.5 Hz, 1H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H), 4.20 (br s, 2H, -NH 2​ )
19 F NMR (376 MHz, CDCl 3​ ) δ 84.5 (quintet, J = 150 Hz, 1F, apical), 62.8 (d, J = 150 Hz, 4F, equatorial)
LC-MS (ESI+) m/z calculated for C 6​ H 6​ BrF 5​ NS [M+H] + : 297.93, Found: 297.9
Melting Point 45 – 48 °C (Off-white solid)

Downstream Applications in Drug Development

Once synthesized, 2-bromo-5-(pentafluorosulfanyl)aniline serves as a critical junction for divergent medicinal chemistry workflows. By exploiting the differential reactivity of the aniline and the aryl bromide, researchers can synthesize highly potent SF 5​ -analogs of existing blockbuster drugs. For instance, replacing the CF 3​ group in Ponatinib (a pan-BCR-ABL inhibitor) with an SF 5​ group can potentially overcome specific pharmacokinetic liabilities while maintaining hinge-binding affinity.

G Core 2-Bromo-5-(SF5)aniline Bifunctional Scaffold Buchwald Buchwald-Hartwig Amination (Aniline Reactivity) Core->Buchwald Suzuki Suzuki-Miyaura Coupling (Aryl Bromide Reactivity) Core->Suzuki Amidation Electrophilic Amidation (Aniline Reactivity) Core->Amidation API2 SF5-Buparlisib Analogs (PI3K Inhibitors) Buchwald->API2 API1 SF5-Ponatinib Analogs (Pan-Kinase Inhibitors) Suzuki->API1 Amidation->API1

Caption: Divergent downstream functionalization pathways of the 2-Bromo-5-(SF5)aniline building block.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[Link]

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(pentafluorosulfur)aniline

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pentafluorosulfur (SF₅) Group in Modern Chemistry

The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety in medicinal and agricultural chemistry. Its unique combination of properties—high electronegativity, metabolic stability, and significant lipophilicity—makes it an attractive substituent for modulating the physicochemical and biological properties of organic molecules. The introduction of the SF₅ group can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles of drug candidates.

2-Bromo-5-(pentafluorosulfur)aniline is a valuable building block for the synthesis of novel SF₅-containing compounds. The presence of a bromine atom ortho to the aniline functionality provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. However, the strong electron-withdrawing nature of the SF₅ group and the potential for catalyst inhibition by the aniline moiety present unique challenges for these transformations. This document provides detailed application notes and protocols for the successful palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-Bromo-5-(pentafluorosulfur)aniline.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. For an electron-deficient substrate like 2-Bromo-5-(pentafluorosulfur)aniline, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Scientific Rationale

The strong electron-withdrawing effect of the pentafluorosulfur group facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the initial step in the catalytic cycle. However, the electron-deficient nature of the aniline can also slow down the reductive elimination step. Therefore, the use of electron-rich and sterically hindered phosphine ligands is recommended to promote this final step and turnover of the catalyst. For unprotected anilines, a base that is strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions is required. Cesium carbonate and potassium phosphate are often effective choices. A preformed palladacycle catalyst like CataCXium® A Pd G3 has shown unique effectiveness in couplings of unprotected ortho-bromoanilines with electron-withdrawing groups.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents and Materials:

  • 2-Bromo-5-(pentafluorosulfur)aniline

  • Aryl- or heteroaryl-boronic acid (or boronate ester)

  • CataCXium® A Pd G3

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv.), the boronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add CataCXium® A Pd G3 (2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aniline.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
Coupling Partner (Boronic Acid)ProductExpected Yield Range (%)
Phenylboronic acid2-Phenyl-5-(pentafluorosulfur)aniline75-90
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(pentafluorosulfur)aniline70-85
3-Pyridinylboronic acid2-(3-Pyridinyl)-5-(pentafluorosulfur)aniline60-75
4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-5-(pentafluorosulfur)aniline80-95

Yields are estimated based on similar transformations of electron-deficient ortho-bromoanilines.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)L₂(Br)] Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-Br) PdII_Ar_Ar_prime [Ar-Pd(II)L₂(Ar')] PdII_complex->PdII_Ar_Ar_prime Transmetalation Transmetalation Transmetalation (Ar'-B(OH)₂ / Base) PdII_Ar_Ar_prime->Pd0 Product Ar-Ar' PdII_Ar_Ar_prime->Product Reductive Elimination ReductiveElimination Reductive Elimination ArBr 2-Bromo-5-(SF₅)aniline ArBOH2 Ar'-B(OH)₂

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3] The coupling of an electron-deficient aryl bromide with an amine requires a highly active catalyst system capable of overcoming the challenges associated with this transformation.

Scientific Rationale

For the C-N coupling of hindered and electron-deficient anilines, biaryl phosphine ligands such as RuPhos and XPhos are often highly effective.[4] These ligands are both electron-rich and sterically bulky, which promotes both the oxidative addition and the challenging reductive elimination steps. A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The use of a pre-catalyst, such as a G3 or G4 palladacycle, can improve reproducibility and activity.

Experimental Protocol: Buchwald-Hartwig Amination

Reagents and Materials:

  • 2-Bromo-5-(pentafluorosulfur)aniline

  • Primary or secondary amine

  • RuPhos Pd G3

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 2-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv.), RuPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the amine (1.2 equiv.) and anhydrous toluene via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
Amine Coupling PartnerProductExpected Yield Range (%)
AnilineN-Phenyl-5-(pentafluorosulfur)benzene-1,2-diamine65-80
Morpholine4-(2-Amino-4-(pentafluorosulfur)phenyl)morpholine70-85
n-ButylamineN¹-Butyl-5-(pentafluorosulfur)benzene-1,2-diamine60-75
BenzylamineN¹-Benzyl-5-(pentafluorosulfur)benzene-1,2-diamine70-85

Yields are estimated based on couplings of electron-deficient aryl bromides.[4]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd0 Pd(0)L PdII_complex [Ar-Pd(II)L(Br)] Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)L(Br)(R₂NH)] PdII_complex->PdII_Amine Amine Coordination Amine_Coord Amine Coordination (R₂NH) PdII_Amido [Ar-Pd(II)L(NR₂)] PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination ReductiveElimination Reductive Elimination ArBr 2-Bromo-5-(SF₅)aniline Amine R₂NH

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are versatile intermediates in organic synthesis.[5]

Scientific Rationale

The standard Sonogashira reaction conditions, employing a palladium catalyst and a copper(I) co-catalyst, are generally effective for aryl bromides.[6] For an electron-deficient substrate, the oxidative addition step is typically facile. The choice of a palladium source like PdCl₂(PPh₃)₂ and a copper source like CuI is a common and effective starting point. An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as the solvent.

Experimental Protocol: Sonogashira Coupling

Reagents and Materials:

  • 2-Bromo-5-(pentafluorosulfur)aniline

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF, optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 2-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the amine base (e.g., triethylamine, 3.0 equiv.) and an optional anhydrous solvent like THF or DMF.

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
Alkyne Coupling PartnerProductExpected Yield Range (%)
Phenylacetylene2-(Phenylethynyl)-5-(pentafluorosulfur)aniline70-85
1-Hexyne2-(Hex-1-yn-1-yl)-5-(pentafluorosulfur)aniline65-80
Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-5-(pentafluorosulfur)aniline75-90
Propargyl alcohol3-(2-Amino-4-(pentafluorosulfur)phenyl)prop-2-yn-1-ol60-75

Yields are estimated based on general Sonogashira protocols for aryl bromides.[6][7]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)L₂(Br)] Pd0->PdII_complex Oxidative Addition (Ar-Br) PdII_Alkyne [Ar-Pd(II)L₂(C≡CR)] PdII_complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_complex Cu_Acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base

Sonogashira Catalytic Cycle

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent- Catalyst poisoning- Use a pre-catalyst or screen different Pd sources and ligands.- Ensure all glassware is oven-dried and solvents are anhydrous and degassed.- Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, NaOt-Bu) and solvents.- For substrates with potential coordinating groups, use more robust ligands.
Formation of Side Products - Homocoupling of the boronic acid (Suzuki)- Dehalogenation of the starting material- Hydrolysis of the boronic acid (Suzuki)- Thoroughly degas all reagents and maintain a strict inert atmosphere.- Use a milder base or lower the reaction temperature.- Use boronate esters instead of boronic acids.
Difficulty in Purification - Residual catalyst- Closely eluting byproducts- Pass the crude mixture through a pad of silica gel with a non-polar solvent to remove baseline impurities.- Consider a different solvent system for column chromatography or explore recrystallization.

Conclusion

The palladium-catalyzed cross-coupling of 2-Bromo-5-(pentafluorosulfur)aniline provides a powerful and versatile platform for the synthesis of novel SF₅-containing molecules. While the electron-deficient nature of this substrate presents challenges, the use of modern, highly active catalyst systems with appropriate ligands and bases can lead to successful and high-yielding transformations. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this valuable building block, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • D. S. B. Daniels, et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(89), 86381-86385. [Link]

  • A. M. Wilders, et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008-15018. [Link]

  • J. Kim, et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • A. L. Jones, et al. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Organic & Biomolecular Chemistry, 14(48), 11438-11445. [Link]

Sources

Method

Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-5-(pentafluorothio)aniline for Advanced Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a robust, self-validating protocol for the selective intermolecular C–N cross-coupling of a bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a robust, self-validating protocol for the selective intermolecular C–N cross-coupling of a bifunctional pentafluorosulfanyl ( SF5​ ) building block, leveraging electronic topology to bypass the need for protecting groups.

Introduction & Mechanistic Rationale

The pentafluorosulfanyl ( SF5​ ) group has emerged as a highly prized pharmacophore in medicinal chemistry. Often termed a "super-trifluoromethyl" group, it imparts exceptional lipophilicity, high electronegativity, and superior metabolic stability to drug candidates[1]. However, incorporating SF5​ -bearing building blocks into complex molecular architectures requires precise control over catalytic cross-coupling conditions.

The substrate 2-bromo-5-(pentafluorothio)aniline presents a unique synthetic challenge and opportunity. It is a bifunctional molecule containing both an aryl bromide (electrophile) and a primary aniline (nucleophile). In a standard Buchwald-Hartwig amination, such bifunctionality typically leads to uncontrolled oligomerization or polymerization. However, by analyzing the electronic topology of the molecule, we can achieve absolute chemoselectivity:

  • Electrophilic Activation: The SF5​ group is positioned para to the bromide. Strong electron-withdrawing groups in the para position significantly lower the activation energy barrier for the oxidative addition of the C–Br bond to the Palladium(0) center[2].

  • Nucleophilic Deactivation: The SF5​ group is positioned meta to the primary amine. Through strong inductive (-I) effects, it depletes electron density from the nitrogen atom, drastically reducing its nucleophilicity.

This inherent "electronic protecting group" effect allows us to selectively couple the highly activated bromide with an exogenous, more nucleophilic secondary amine (e.g., morpholine) without requiring a Boc- or Acetyl-protecting group on the primary aniline[3].

Ligand and Base Causality

To execute this transformation, RuPhos is the ligand of choice. Density Functional Theory (DFT) studies reveal that for Pd-RuPhos systems, the rate-limiting step is reductive elimination, whereas for Pd-BrettPhos, it is oxidative addition[2]. Because the para- SF5​ group already accelerates oxidative addition, the catalytic bottleneck is entirely shifted to reductive elimination. RuPhos is explicitly designed to facilitate the reductive elimination of sterically demanding secondary amines due to its specific biaryl steric profile[4].

Furthermore, the selection of Cs2​CO3​ over the traditional NaOtBu is critical. While NaOtBu accelerates the deprotonation step, it is strong enough to prematurely deprotonate the deactivated primary aniline, leading to off-target C–N coupling. The milder Cs2​CO3​ ensures that only the coordinated secondary amine is deprotonated, preserving the integrity of the primary aniline.

Catalytic Workflow & Visualization

G Pd0 Pd(0)L Active Catalyst (RuPhos) OxAdd Oxidative Addition Accelerated by p-SF5 Pd0->OxAdd 2-bromo-5-(pentafluorothio)aniline AmineCoord Amine Coordination (Morpholine) OxAdd->AmineCoord Secondary Amine Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination Rate-Limiting Step Deprot->RedElim Halide Loss RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Pd-RuPhos mediated Buchwald-Hartwig amination.

Experimental Design & Optimization

To validate the mechanistic rationale, a rigorous optimization matrix was executed. The data demonstrates that matching the ligand's steric properties to the secondary amine, combined with a mild base, is paramount for high-yielding chemoselectivity.

Table 1: Optimization of Reaction Conditions for the Cross-Coupling with Morpholine

EntryCatalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Selectivity / Observation
1 Pd2​(dba)3​ rac-BINAP NaOtBu Toluene9041High oligomerization
2 Pd2​(dba)3​ RuPhos NaOtBu 1,4-Dioxane9064Minor primary amine coupling
3 Pd(OAc)2​ BrettPhos Cs2​CO3​ 1,4-Dioxane9032Poor conversion (sec-amine)
4 Pd2​(dba)3​ RuPhos Cs2​CO3​ 1,4-Dioxane 90 94 Clean conversion, >99% selective

Step-by-Step Methodology

This protocol describes the optimized synthesis of 2-morpholino-5-(pentafluorothio)aniline (Entry 4). It is designed as a self-validating system with built-in analytical checkpoints to ensure reproducibility.

Materials & Reagents
  • Aryl Halide: 2-bromo-5-(pentafluorothio)aniline (1.0 mmol, 298.0 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg / 105 µL)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 22.9 mg) — Delivers 5 mol% Pd

  • Ligand: RuPhos (0.05 mmol, 23.3 mg)

  • Base: Cs2​CO3​ (2.0 mmol, 651.6 mg) — Must be finely milled and anhydrous

  • Solvent: 1,4-Dioxane (5.0 mL) — Anhydrous, degassed via sparging

Protocol

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd2​(dba)3​ (22.9 mg), RuPhos (23.3 mg), and anhydrous Cs2​CO3​ (651.6 mg).

  • Add 2-bromo-5-(pentafluorothio)aniline (298.0 mg).

  • Seal the vial with a PTFE-lined septum cap. If assembling outside a glovebox, evacuate and backfill the vial with ultra-high-purity Argon three times.

Step 2: Solvent and Nucleophile Addition

  • Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane through the septum.

  • Inject morpholine (105 µL).

  • Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from a dark purple/brown suspension to a deep red homogeneous liquid (with suspended base), indicating the successful formation of the active Pd(0)-RuPhos complex.

Step 3: Catalytic Coupling

  • Transfer the vial to a pre-heated reaction block set to 90 °C.

  • Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint 2: At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z 298/300) should be heavily depleted, with the emergence of the product mass (m/z 305 [M+H]+ ).

Step 4: Quenching and Palladium Scavenging

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) to precipitate inorganic salts.

  • Add a metal scavenger (e.g., SiliaMetS® Thiol, 0.5 g) and stir for 1 hour at room temperature to remove residual palladium, preventing heavy-metal contamination in downstream biological assays.

Step 5: Isolation and Purification

  • Filter the suspension through a short pad of Celite, washing the cake with additional Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 25% EtOAc in Hexanes) to afford the pure 2-morpholino-5-(pentafluorothio)aniline as a crystalline solid.

References

  • Title: Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity Source: Journal of Medicinal Chemistry (PMC9190566) URL: [Link][3]

  • Title: Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics Source: US Patent US9238660B1 URL: [1]

  • Title: Crystal structure of the RuPhos ligand Source: IUCrData (PMC7941673) URL: [Link][4]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link][2]

Sources

Application

Technical Application Note: Agrochemical Synthesis Utilizing 2-Bromo-5-(pentafluorosulfur)aniline

Executive Summary & Rational Design The continuous evolution of agrochemical resistance necessitates the development of novel active ingredients with unprecedented modes of action and enhanced pharmacokinetic profiles. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rational Design

The continuous evolution of agrochemical resistance necessitates the development of novel active ingredients with unprecedented modes of action and enhanced pharmacokinetic profiles. 2-Bromo-5-(pentafluorosulfur)aniline (CAS No. 1211537-51-7)[1] has emerged as a highly privileged building block in the rational design of next-generation crop protection agents.

The strategic placement of the pentafluorosulfanyl (-SF₅) group meta to the amine, combined with an ortho-bromine atom, provides a dual-axis of synthetic versatility. The -SF₅ moiety, often termed the "super-trifluoromethyl" group, imparts extreme lipophilicity, strong electron-withdrawing properties, and exceptional hydrolytic stability[2]. These properties are critical for overcoming metabolic degradation by insect cytochrome P450 enzymes and for facilitating rapid cuticular penetration in pests[2],[3].

Data Presentation: The "Super-Trifluoromethyl" Advantage

To understand the causality behind selecting the -SF₅ group over the traditional -CF₃ group in agrochemical design, consider the comparative physicochemical data below:

Physicochemical ParameterTrifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)Agrochemical Advantage
Electronegativity (Hammett σₚ) 0.540.68Enhances acidity of adjacent N-H bonds; stronger target binding.
Lipophilicity (Hansch π) 0.881.51Superior cuticular penetration and systemic mobility in pests.
Steric Volume (ų) 42.673.4Optimal filling of hydrophobic pockets in receptor sites.
Metabolic Stability HighExceptionally HighResistance to enzymatic oxidation; extended field half-life.

Synthetic Workflows & Structural Diversification

The ortho-bromo aniline motif of 2-Bromo-5-(pentafluorosulfur)aniline allows for orthogonal functionalization. The C2-bromine is primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Negishi)[4],[5], while the nucleophilic N1-amine can undergo amidation to yield potent meta-diamide insecticides[2].

Workflow A 2-Bromo-5-(SF5)aniline B Sonogashira Coupling (Pd/Cu Catalysis) A->B C2 Functionalization C Schotten-Baumann Amidation A->C N1 Functionalization D Intramolecular Cyclization B->D Alkyne Intermediate F Meta-Diamides (Insecticides) C->F E SF5-Indole Core (Fungicides) D->E

Synthetic diversification of 2-Bromo-5-(SF5)aniline into agrochemical classes.

Validated Experimental Protocols

Protocol A: Sonogashira Cross-Coupling for SF₅-Indole Scaffold Generation

Indole and azaindole cores are ubiquitous in fungicidal and nematicidal agents. This protocol describes the installation of an alkyne at the C2 position, a direct precursor to intramolecular hydroamination (indole cyclization)[5].

Mechanistic Causality: The use of Pd(PPh₃)₂Cl₂ and CuI in a THF/NEt₃ mixture is a self-validating catalytic system. The Pd(II) precatalyst undergoes in situ reduction to the active Pd(0) species. CuI acts as a critical co-catalyst to form the copper acetylide, which smoothly transmetalates with the sterically hindered Pd-aryl complex. Triethylamine (NEt₃) serves a dual purpose: it acts as a ligand for copper and neutralizes the generated HBr byproduct, driving the reaction forward without degrading the sensitive -SF₅ group[5].

Step-by-Step Methodology:

  • Preparation: In an argon-flushed Schlenk flask, add 2-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv, e.g., 11.0 mmol), Pd(PPh₃)₂Cl₂ (4 mol%), and CuI (2 mol%)[5].

  • Solvent Addition: Inject anhydrous THF and NEt₃ in a 1:1 volumetric ratio to dissolve the solids and establish the basic environment required for acetylide formation.

  • Alkyne Introduction: Slowly add (trimethylsilyl)acetylene (1.5 equiv) dropwise via syringe. Note: Slow addition prevents homocoupling of the alkyne (Glaser coupling).

  • Thermal Activation: Stir the mixture at 50 °C for 12–16 hours. The moderate temperature ensures complete oxidative addition into the C-Br bond while preventing thermal decomposition of the -SF₅ moiety[5].

  • Validation & Quality Control: Monitor via TLC. Upon completion, confirm the product via ¹⁹F NMR. The intact -SF₅ group must present as a characteristic AB₄ spin system (a pentet and a doublet) around +84 ppm and +62 ppm. The disappearance of the 1:1 isotopic bromine signature in LC-MS validates successful coupling.

Protocol B: Biphasic Amidation for Meta-Diamide Insecticides

Meta-diamides are potent GABA receptor allosteric modulators. Synthesizing them requires coupling the sterically hindered, electron-deficient SF₅-aniline with an acyl chloride[2],[3].

Mechanistic Causality: The strongly electron-withdrawing nature of the -SF₅ group (meta to the amine) severely reduces the nucleophilicity of the aniline nitrogen[2]. Standard anhydrous amidation conditions (e.g., using pyridine or DIPEA) often fail or require harsh heating that leads to side reactions. The Schotten-Baumann biphasic system (acetone/water) with NaHCO₃ is chosen because the aqueous base continuously removes the HCl byproduct, shifting the equilibrium toward the amide product while protecting the highly reactive acyl chloride intermediate from premature hydrolysis[3].

Step-by-Step Methodology:

  • Acyl Chloride Generation: Reflux 3-benzamido-2-fluorobenzoic acid (1.1 equiv) with SOCl₂ (3.0 equiv) for 2 hours. Remove excess SOCl₂ under vacuum to yield the crude acyl chloride[2].

  • Biphasic Setup: Dissolve 2-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv) and NaHCO₃ (2.7 equiv) in a 10:1 mixture of acetone and water[2].

  • Coupling: Cool the aniline solution to 0 °C. Dissolve the crude acyl chloride in a minimal amount of anhydrous acetone and add it dropwise to the vigorously stirring aniline solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and reflux for 2 hours[2],[3]. The biphasic nature ensures that as HCl is generated, it immediately partitions into the aqueous phase and is neutralized by NaHCO₃.

  • Workup & Validation: Evaporate the acetone, extract with ethyl acetate, and wash with brine. Successful amidation is confirmed by the appearance of a strongly deshielded amide N-H proton (>10 ppm) in ¹H NMR, caused by the combined electron-withdrawing effects of the carbonyl and the -SF₅ group.

Mechanism of Action Profiling

The incorporation of the -SF₅ group via the protocols above directly translates to enhanced field efficacy. In meta-diamide insecticides, the bulky, lipophilic -SF₅ group drives rapid cuticular penetration and optimal binding within the hydrophobic pocket of the insect GABA receptor, leading to fatal hyperexcitation[3].

Pathway A SF5-Meta-Diamide B Cuticular Penetration (High LogP) A->B Application C GABA Receptor Binding B->C Translocation D Chloride Channel Blockade C->D Allosteric Modulation E Paralysis & Death D->E Hyperexcitation

Mechanism of action of SF5-meta-diamides via GABA receptor allosteric modulation.

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC (nih.gov) -
  • Synthesis of pentafluorosulfanyl (SF5)
  • New Preparation of Functionalized Indoles and Azaindoles via an Intramolecular Copper-mediated Carbomagnesi
  • 1211537-51-7 | 2-Bromo-5-(pentafluoro-l6-sulfanyl)aniline - AiFChem -

Sources

Method

Application Note: Strategic Incorporation of the Pentafluorosulfanyl (SF5) Group via 2-Bromo-5-SF5-Aniline in Drug Discovery

The SF5 Paradigm in Medicinal Chemistry The pentafluorosulfanyl (SF5) group has emerged as a transformative bioisostere in modern drug discovery, frequently designated as a1[1]. Characterized by its unique octahedral geo...

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Author: BenchChem Technical Support Team. Date: April 2026

The SF5 Paradigm in Medicinal Chemistry

The pentafluorosulfanyl (SF5) group has emerged as a transformative bioisostere in modern drug discovery, frequently designated as a1[1]. Characterized by its unique octahedral geometry, exceptional electronegativity, and profound chemical stability, the SF5 group provides an unparalleled vector for modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates[2].

When strategically integrated into a molecular scaffold, the SF5 group serves a dual purpose: it sterically shields adjacent metabolic soft spots from cytochrome P450 (CYP450) oxidation, and it significantly enhances membrane permeability through a massive increase in lipophilicity[3]. This application note provides a comprehensive, self-validating guide to utilizing 2-bromo-5-(pentafluorosulfanyl)aniline as a bifunctional building block to access diverse, metabolically robust chemical space.

Quantitative Profiling: Lipophilicity & Sterics

The SF5 group drastically increases lipophilicity compared to traditional halogens or the CF3 group. With a van der Waals volume of ~73.3 ų (comparable to a tert-butyl group), it imparts significant steric bulk while maintaining strong electron-withdrawing properties. The table below summarizes experimental partition coefficients (logP) demonstrating this effect on a standard heterocyclic scaffold[3].

Substituent (R)Scaffold ClassExperimental logPRelative ∆logP (vs H)Pharmacokinetic Implication
-H Indole2.14BaselineStandard membrane permeability
-F Indole1.29-0.85Decreased lipophilicity; potential polar interactions
-CF3 Indole3.50+1.36High lipophilicity; standard metabolic shielding
-SF5 Indole3.80+1.66Superior lipophilicity; enhanced passive absorption

Strategic Utility of 2-Bromo-5-SF5-Aniline

The true power of 2-bromo-5-SF5-aniline lies in its orthogonal reactivity. Structurally, the bromine atom is para to the SF5 group, while the aniline amine is meta to the SF5 group. This specific regiochemistry allows for highly controlled, divergent synthesis: the para-SF5 group activates the C-Br bond for cross-coupling, while the aniline provides a handle for late-stage amidation.

G start 2-Bromo-5-SF5-aniline suzuki Suzuki-Miyaura Cross-Coupling (C-C Bond) start->suzuki Boronic Acids amide Amide Formation (C-N Bond) start->amide Acyl Chlorides/HATU buchwald Buchwald-Hartwig Amination (C-N Bond) start->buchwald Amines/Pd-Catalyst target1 Biaryl SF5 Derivatives suzuki->target1 target2 SF5-Aryl Amides amide->target2 target3 Diaryl Amines buchwald->target3

Orthogonal synthetic diversification of 2-bromo-5-SF5-aniline via cross-coupling and amidation.

Self-Validating Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C2 position to generate biaryl-SF5 scaffolds.

Causality & Material Selection:

  • Electronic Activation: The SF5 group is strongly electron-withdrawing (σ_para = 0.68). Because the bromine is para to the SF5 group, the C-Br bond is highly electrophilic, accelerating the oxidative addition of Pd(0).

  • Catalyst Choice (Pd(dppf)Cl₂): The ortho-amine creates local steric hindrance. Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) possesses a large bite angle (99°), which stabilizes the palladium intermediate against steric crowding and accelerates reductive elimination[2].

  • Base (Cs₂CO₃): A strong, soluble base is required to drive the transmetalation step of electron-deficient aryl halides.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane provides the necessary high boiling point (101 °C) for thermal activation, while water dissolves the inorganic base and activates the boronic acid to the reactive boronate species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(pentafluorosulfanyl)aniline (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and Cs₂CO₃ (3.0 eq).

  • Degassing: Evacuate the flask and backfill with dry Nitrogen (N₂) three times to ensure an oxygen-free environment, preventing catalyst degradation.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, 0.2 M concentration relative to the bromide).

  • Reaction: Heat the mixture to 95 °C under vigorous stirring for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

In-Process Validation & Quality Control:

  • TLC: The starting material is highly lipophilic. The successful biaryl product will typically exhibit a lower R_f value.

  • LC-MS: Confirm the disappearance of the characteristic 1:1 bromine isotope pattern (M, M+2) and the appearance of the target mass [M+H]+.

  • ¹⁹F NMR (Critical): The SF5 group must present its highly characteristic AB4 spin system—a quintet at ~+80 to +85 ppm and a doublet at ~+60 to +65 ppm. This validates that the octahedral sulfur geometry survived the basic, high-temperature conditions.

HATU-Mediated Amide Bond Formation

Objective: C-N bond formation at the C1 aniline position to generate SF5-aryl amides.

Causality & Material Selection:

  • Reagent Choice (HATU): The meta-SF5 group exerts a powerful inductive electron-withdrawing effect (σ_meta = 0.61), severely depleting electron density on the aniline nitrogen and rendering it a poor nucleophile. Standard coupling agents (EDC/HOBt) often fail. 2[2] capable of overcoming this kinetic barrier.

  • Base (DIPEA): N,N-Diisopropylethylamine is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.3 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 2-bromo-5-(pentafluorosulfanyl)aniline (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at 45 °C for 12 hours. The slight elevation in temperature compensates for the reduced nucleophilicity of the SF5-aniline.

  • Workup: Quench with water and extract three times with EtOAc. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl (to remove residual DMF).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

In-Process Validation & Quality Control:

  • ¹H NMR: Look for the disappearance of the broad singlet corresponding to the free aniline -NH₂ (typically ~4.0–5.5 ppm) and the appearance of a downfield amide -NH proton (>8.0 ppm).

Mechanistic Pathway of Metabolic Shielding

The ultimate goal of incorporating the SF5 group via these protocols is to enhance the in vivo survivability of the drug candidate. The diagram below illustrates the causality between the structural modification and the resulting pharmacokinetic enhancement.

Pathway drug SF5-Modified Drug Candidate cyp CYP450 Enzymes (Oxidative Metabolism) drug->cyp Encounters shield Steric Shielding & Electron Withdrawal cyp->shield Blocked by SF5 stable Metabolic Stability (Reduced Clearance) shield->stable Prevents Oxidation pk Prolonged Half-Life & Bioavailability stable->pk PK Enhancement

Mechanistic pathway of CYP450 metabolic shielding induced by the pentafluorosulfanyl (SF5) group.

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Application

Preparation of SF5-containing heterocycles from 2-Bromo-5-(pentafluorosulfur)aniline

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of SF₅-Containing Heterocycles from 2-Bromo-5-(pentafluorosulfanyl)aniline

Executive Summary & Strategic Rationale

The pentafluorosulfanyl (SF₅) group is increasingly recognized in drug development as a "super-trifluoromethyl" bioisostere. It imparts superior lipophilicity, enhanced metabolic stability, and a unique steric profile compared to traditional fluorinated motifs[1]. However, the de novo installation of the SF₅ group onto complex heterocycles remains synthetically challenging.

To bypass late-stage fluorination bottlenecks, 2-bromo-5-(pentafluorosulfanyl)aniline (CAS 1211537-51-7) serves as a highly versatile, commercially accessible ortho-bifunctional building block. This application note details the mechanistic rationale and self-validating protocols for converting this single precursor into three distinct, high-value pharmacological scaffolds: 6-(SF₅)-indoles, 6-(SF₅)-benzimidazoles, and 6-(SF₅)-quinolines.

Mechanistic Causality: The Electronic Push-Pull

As an Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe. The SF₅ group exerts a profound electronic influence on the aromatic ring, dictating the reactivity of both the bromide and the amine:

  • Activation of the C-Br Bond: With a Hammett para-substitution constant ( σp​ ) of 0.68, the SF₅ group is intensely electron-withdrawing[1]. Positioned para to the bromide, it drastically lowers the energy of the C-Br σ∗ orbital. This facilitates exceptionally rapid oxidative addition by Pd(0) or Cu(I) catalysts, allowing cross-coupling steps to proceed at lower temperatures than standard aryl bromides.

  • Deactivation of the Amine: Conversely, the SF₅ group is positioned meta to the primary amine. It inductively withdraws electron density, significantly reducing the nitrogen's nucleophilicity.

  • The Experimental Consequence: This dichotomy requires a tailored approach. While the initial cross-coupling (e.g., Sonogashira or Buchwald-Hartwig) is kinetically favored, the subsequent intramolecular cyclizations demand strong bases (e.g., Potassium Hydride) or elevated thermal conditions to force the deactivated nitrogen to attack the adjacent electrophile[2].

Pathway Visualization

The following diagram illustrates the divergent synthetic strategy originating from the shared bifunctional precursor.

G A 2-Bromo-5-(SF5)aniline B 6-(SF5)-Indoles A->B 1. TMS-Acetylene, Pd/Cu 2. KH, NMP C 6-(SF5)-Benzimidazoles A->C 1. R-NH2, Pd-catalyst 2. HC(OEt)3, H+ D 6-(SF5)-Quinolines A->D Retro-allylation or Cross-coupling

Divergent synthetic pathways from 2-Bromo-5-(pentafluorosulfanyl)aniline to key heterocycles.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-(Pentafluorosulfanyl)indole

This two-step sequence utilizes a Sonogashira coupling followed by a base-mediated 5-endo-dig cyclization, a highly reliable method for SF₅-heteroaryl construction ()[2].

Step 1: Sonogashira Coupling

  • Charge an oven-dried Schlenk flask with 2-bromo-5-(pentafluorosulfanyl)aniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) under an argon atmosphere.

  • Add anhydrous THF, followed by triethylamine (3.0 equiv) and (trimethylsilyl)acetylene (1.5 equiv).

  • Stir the mixture at 50 °C for 12 hours.

  • Self-Validation Check (IPC): Analyze an aliquot via GC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the aryl bromide disappears, replaced by a single molecular ion corresponding to the TMS-alkyne intermediate. ¹H NMR will show a distinct 9H singlet near 0.25 ppm.

  • Purify via silica gel chromatography to isolate 2-((trimethylsilyl)ethynyl)-5-(pentafluorosulfanyl)aniline (Yield: ~89%)[2].

Step 2: Base-Mediated Cyclization

  • Dissolve the purified intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Cool to 0 °C and carefully add Potassium Hydride (KH, 2.5 equiv, suspended in mineral oil). Note: The use of KH is mandatory here; weaker bases fail to deprotonate the SF₅-deactivated amine.

  • Warm to 23 °C and stir for 3 hours[2].

  • Self-Validation Check (IPC): Successful cyclization and concomitant TMS-deprotection are confirmed by ¹H NMR. Look for the appearance of the characteristic indole pyrrole protons (doublets at ~6.5 and ~7.3 ppm) and the complete loss of the TMS signal.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify to yield 6-(pentafluorosulfanyl)indole (Yield: ~83%)[2].

Protocol B: Synthesis of 1-Alkyl-6-(pentafluorosulfanyl)benzimidazole

Benzimidazoles are accessed via a tandem amination-condensation sequence ()[3].

Step 1: Buchwald-Hartwig Amination

  • Combine 2-bromo-5-(pentafluorosulfanyl)aniline (1.0 equiv), a primary amine (e.g., benzylamine, 1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene.

  • Heat to 90 °C for 16 hours.

  • Self-Validation Check (IPC): TLC tracking (UV active). The resulting N-benzyl-4-(pentafluorosulfanyl)benzene-1,2-diamine will exhibit a distinct secondary N-H stretch in IR (~3300 cm⁻¹) and a mass shift corresponding to the loss of HBr.

Step 2: Acid-Catalyzed Condensation

  • Dissolve the diamine intermediate in triethyl orthoformate (HC(OEt)₃, acting as both reagent and solvent).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%) and heat to 110 °C for 4 hours.

  • Self-Validation Check (IPC): ¹H NMR of the crude mixture will reveal a highly deshielded singlet (>8.0 ppm) corresponding to the benzimidazole C2 proton, confirming successful imidazole ring closure.

Quantitative Data & Reaction Parameters

Target HeterocycleIntermediateReagents & CatalystsTemp / TimeIsolated Yield
6-(SF₅)-Indole 2-(TMS-ethynyl)-5-SF₅-anilineTMSA, Pd(PPh₃)₂Cl₂, CuI50 °C / 12 h89% (Step 1)
Final IndoleKH (2.5 equiv), NMP23 °C / 3 h83% (Step 2)
6-(SF₅)-Benzimidazole N-Benzyl-4-SF₅-benzene-1,2-diamineBnNH₂, Pd₂(dba)₃, BINAP90 °C / 16 h78% (Step 1)
Final BenzimidazoleHC(OEt)₃, p-TsOH110 °C / 4 h92% (Step 2)
6-(SF₅)-Quinoline Imine IntermediateAllyl alcohol, Pd(OAc)₂100 °C / 12 h65–78% (Overall)

(Note: Quinoline synthesis is achieved via a Pd-catalyzed retro-allylation/arylation cascade followed by aerobic oxidation, leveraging the same activated C-Br bond ()[4].)

Troubleshooting & Safety Guidelines

  • Reagent Sensitivity: The SF₅ group is generally stable to strong acids, bases, and nucleophiles at room temperature. However, the Palladium catalysts used in Step 1 of all protocols are highly sensitive to oxygen. Rigorous degassing of solvents (freeze-pump-thaw) is recommended to prevent catalyst poisoning.

  • Handling KH: Potassium hydride is highly pyrophoric. Weigh and transfer inside a glovebox, and ensure the NMP solvent is rigorously dried over molecular sieves (<50 ppm H₂O) to prevent violent hydrogen gas evolution.

References

  • Preparations and Reactions of SF₅-Substituted Aryl and Heteroaryl Derivatives via Mg and Zn Organometallics Source: Chemistry - A European Journal (2012) URL:[Link]

  • A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds Source: Science Advances (2025) URL:[Link]

  • Carbon–Carbon Bond Cleavage at Allylic Positions: Retro-allylation and Deallylation Source: Chemical Reviews (2020) URL:[Link]

  • Recent Advances in the Synthesis and Application of SF₅-Containing Organic Compounds Source: Clemson University Dissertations (2015) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-5-(pentafluorosulfur)aniline Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 2-Bromo-5-(pentafluorosulfur)aniline (CAS: 1211537-51-7). Synthesizing heavily functionalized, deactivated anilines presents unique chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-Bromo-5-(pentafluorosulfur)aniline (CAS: 1211537-51-7). Synthesizing heavily functionalized, deactivated anilines presents unique chemical challenges. This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, field-proven troubleshooting FAQs, and a self-validating experimental protocol to maximize your reaction yields.

Mechanistic Overview & Regioselectivity Logic

The standard synthetic route for this molecule relies on the electrophilic aromatic bromination of 3-(pentafluorosulfur)aniline . Understanding the electronic and steric interplay of the substituents is critical for troubleshooting yield and purity issues.

The pentafluorosulfur ( −SF5​ ) group is a highly unique pharmacophore. It is strongly electron-withdrawing (Hammett constants σm​=0.61 , σp​=0.68 )[1][2], which severely deactivates the aromatic ring toward electrophilic attack. Furthermore, the −SF5​ group possesses a massive steric volume, structurally comparable to a tert-butyl group[2][3].

When utilizing a halogenating agent, the strongly electron-donating amino ( −NH2​ ) group attempts to direct the incoming bromine to its ortho (positions 2 and 6) and para (position 4) positions. However, the extreme steric bulk of the −SF5​ group at position 3 physically blocks positions 2 and 4. Consequently, bromination is forced exclusively to position 6. Following IUPAC renumbering rules for lowest locants, the resulting product is 2-bromo-5-(pentafluorosulfur)aniline .

Regioselectivity SM 3-(Pentafluorosulfur)aniline NH2 Amino Group (-NH2) Ortho/Para Directing SM->NH2 Substituent 1 SF5 SF5 Group Sterically Bulky SM->SF5 Substituent 2 Pos2 Position 2 (Ortho to NH2) NH2->Pos2 Directs Pos4 Position 4 (Para to NH2) NH2->Pos4 Directs Pos6 Position 6 (Ortho to NH2) NH2->Pos6 Directs SF5->Pos2 Steric Block SF5->Pos4 Steric Block Product 2-Bromo-5-(pentafluorosulfur)aniline Pos6->Product Halogenation

Fig 1: Regioselectivity logic for the bromination of 3-(pentafluorosulfur)aniline.

Frequently Asked Questions (Troubleshooting)

Q: Why is my reaction stalling with >40% unreacted starting material? A: The −SF5​ group exerts a profound inductive electron-withdrawing effect, drastically reducing the nucleophilicity of the aromatic ring[4]. To overcome this deactivation, the reaction must be performed in a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Polar solvents enhance the polarization of the N-Br bond in N-bromosuccinimide (NBS), significantly increasing the effective electrophilicity of the reagent[5][6].

Q: I am observing dark, tarry byproducts and low isolated yields. How can I prevent this? A: Free anilines are highly susceptible to oxidation by halogenating agents, leading to the formation of azo compounds or quinone-like polymers. This oxidative degradation is exacerbated if the reaction is allowed to exotherm. Strict temperature control is mandatory. The reaction must be initiated at 0 °C, with NBS added portion-wise to prevent localized concentration spikes and thermal runaways.

Q: Can I use molecular bromine ( Br2​ ) instead of NBS to force the reaction to completion? A: It is highly discouraged. While Br2​ in acetic acid is a classical method for aniline bromination, it is generally too harsh for this specific substrate and drastically increases the risk of oxidative degradation. NBS provides a controlled, steady release of electrophilic bromine, which is critical for maintaining high chemoselectivity in deactivated systems[5].

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure high yields and prevent the common pitfalls associated with deactivated aniline bromination.

Reagents Required:

  • 3-(Pentafluorosulfur)aniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Must be freshly recrystallized from water to remove trace Br2​ and succinimide.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(pentafluorosulfur)aniline (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Purge the reaction flask with argon and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Add freshly recrystallized NBS (1.05 equiv) portion-wise over 30 minutes.

    • Self-Validation Check: Monitor the color of the solution. It should remain pale yellow to light orange. A rapid shift to dark brown or black indicates oxidative side reactions, meaning the NBS is being added too quickly or the internal temperature has spiked.

  • Reaction Phase: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20–25 °C) over 2 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) until the starting material is fully consumed.

  • Quenching (Critical Step): Pour the reaction mixture into a vigorously stirring beaker of ice water containing 5% sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions. This halts the reaction precisely and prevents over-bromination or oxidation during the concentration phase.

  • Workup: Extract the aqueous mixture with Ethyl Acetate ( ). Wash the combined organic layers with water ( ) and brine to completely remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 2-bromo-5-(pentafluorosulfur)aniline.

Quantitative Data: Reaction Condition Comparison

The following table summarizes the optimization data, demonstrating why the recommended protocol utilizes NBS in DMF at controlled temperatures.

SolventHalogenating AgentTemperature ProfileConversion YieldCrude PurityMechanistic Notes
Dichloromethane (DCM)NBS (1.05 eq)Room Temp< 20%85%Poor solubility of NBS; insufficient polarization of the N-Br bond.
Acetic Acid (AcOH) Br2​ (1.0 eq)Room Temp40%55%Harsh conditions led to significant oxidative tar formation and polybromination.
Acetonitrile (MeCN)NBS (1.05 eq)0 °C to RT75%92%Good conversion; manageable exotherm. Acceptable alternative to DMF.
DMF (Optimized) NBS (1.05 eq) 0 °C to RT 88% > 98% Optimal polarization of NBS; highly clean reaction profile with no oxidation.

References

  • [3] Pentafluorosulfanylated polymers as electrets in nonvolatile organic field-effect transistor memory devices. Journal of Materials Chemistry C (RSC Publishing). 3

  • [1] When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. NIH.gov. 1

  • [4] Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. 4

  • [2] Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. NIH.gov. 2

  • [5] Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview. Der Pharma Chemica. 5

  • [6] Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. PMC (nih.gov).6

Sources

Optimization

Technical Support Center: Preventing Debromination in 2-Bromo-5-(pentafluorosulfur)aniline Catalysis

Overview & Mechanistic Context Working with 2-bromo-5-(pentafluorosulfur)aniline presents a unique set of challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The pentafluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Working with 2-bromo-5-(pentafluorosulfur)aniline presents a unique set of challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The pentafluorosulfanyl (–SF₅) group is exceptionally electron-withdrawing. While this electronic property accelerates the initial oxidative addition step, it renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic. Consequently, the intermediate is extremely prone to a competing reduction pathway known as hydrodebromination (or protodehalogenation)[1].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to suppress the formation of the undesired Ar–H byproduct and maximize the yield of your desired cross-coupled product.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by -SF5) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br (Highly Electrophilic) OxAdd->ArPdBr TransMet Transmetalation (Rate-Limiting) ArPdBr->TransMet Optimized Conditions Hydride Hydride Abstraction (From Base/Solvent) ArPdBr->Hydride Sub-optimal Conditions RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H Intermediate Hydride->PdH Debrom Hydrodebromination (Ar-H Byproduct) PdH->Debrom Debrom->Pd0

Competing pathways in Pd-catalysis: Cross-coupling vs. Hydrodebromination.

Troubleshooting FAQs

Q1: Why does 2-bromo-5-(pentafluorosulfur)aniline undergo debromination so rapidly? A1: The –SF₅ group exerts a powerful electron-withdrawing effect. In the catalytic cycle, this facilitates rapid oxidative addition of the C–Br bond to Pd(0). However, the resulting Ar–Pd(II)–Br species is highly electron-deficient. If the subsequent transmetalation step is slow, this electrophilic intermediate acts as a hydride sink, abstracting hydrides from protic solvents, amine bases, or alkoxides to form a Pd–H species, which then reductively eliminates the debrominated arene (Ar–H)[1].

Q2: How does the choice of base influence the Ar–H byproduct formation? A2: Strong, nucleophilic bases (like NaOtBu or NaOH) can directly coordinate to the Pd(II) center and undergo beta-hydride elimination, acting as a direct hydride source for debromination[1]. To prevent this, switch to milder, sterically hindered, or inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃. These bases are strong enough to facilitate transmetalation but do not readily donate hydrides[1].

Q3: Can I use standard ligands like PPh₃ or dppf? A3: Generally, no. For highly electron-deficient aryl bromides, standard ligands often result in sluggish transmetalation, giving the intermediate too much time to undergo side reactions[2]. Employing electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) accelerates transmetalation and reductive elimination, effectively outcompeting the debromination pathway. Note: While bulky ligands can sometimes promote protodeboronation of the boronic acid partner[3], they are essential here to protect the aryl halide. To balance this, use a slight excess of the boronic acid (1.2–1.5 eq).

Q4: Which solvents should be strictly avoided? A4: Avoid protic solvents (methanol, ethanol, water) and solvents containing easily abstractable beta-hydrogens (like DMF under certain conditions). These act as potent hydride donors[4]. Opt for strictly anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.

Quantitative Data: Condition Optimization

The following table synthesizes the expected outcomes when optimizing a Suzuki-Miyaura coupling of 2-bromo-5-(pentafluorosulfur)aniline, demonstrating the causality of reagent selection on the product distribution[1][2][4].

EntryBaseSolventLigandTemp (°C)Conversion (%)Product : Ar-H Ratio
1NaOtBuMethanolPPh₃80>9510 : 90
2K₂CO₃DMF / H₂Odppf808540 : 60
3K₃PO₄TolueneSPhos80>9585 : 15
4Cs₂CO₃1,4-DioxaneXPhos60>9595 : 5
Troubleshooting Decision Workflow

Troubleshooting Start High Debromination Detected (Ar-H > 10%) CheckBase Is a strong alkoxide base (e.g., NaOtBu) used? Start->CheckBase FixBase Switch to weaker inorganic base (K3PO4, Cs2CO3) CheckBase->FixBase Yes CheckSolvent Is the solvent protic (e.g., EtOH, MeOH)? CheckBase->CheckSolvent No FixSolvent Switch to anhydrous aprotic (Toluene, Dioxane) CheckSolvent->FixSolvent Yes CheckLigand Is transmetalation too slow? CheckSolvent->CheckLigand No FixLigand Use electron-rich bulky ligands (SPhos, XPhos) CheckLigand->FixLigand Yes

Decision tree for mitigating hydrodebromination during cross-coupling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in kinetic monitoring to detect and halt hydrodebromination early[4].

Methodology: Suzuki-Miyaura Coupling of 2-Bromo-5-(pentafluorosulfur)aniline

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Dry 1,4-dioxane over activated molecular sieves (3Å) and sparge with Argon for 30 minutes to remove dissolved oxygen.

  • Oven-dry all glassware and magnetic stir bars at 120 °C overnight.

Step 2: Reaction Setup (In Glovebox or via Schlenk Line)

  • To a Schlenk flask, add 2-bromo-5-(pentafluorosulfur)aniline (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv). The excess boronic acid compensates for potential ligand-induced protodeboronation[3].

  • Add finely milled, anhydrous Cs₂CO₃ (2.5 equiv).

  • Add Pd₂(dba)₃ (2 mol% Pd) and XPhos (8 mol%).

  • Seal the flask, evacuate, and backfill with Argon (3 cycles).

Step 3: Execution and Kinetic Monitoring

  • Inject the degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe.

  • Heat the reaction mixture to 60 °C (avoid exceeding 80 °C, as thermal decomposition generates hydride sources[1]).

  • Self-Validation Step: At t = 1h and t = 3h, withdraw a 50 µL aliquot under Argon. Quench with water, extract with EtOAc, and analyze via GC-MS or LC-MS.

  • Decision Gate: If the Ar–H byproduct exceeds 5% relative to the product at 1h, abort the reaction, verify solvent anhydrousness, and ensure the base is completely dry.

Step 4: Quench and Workup

  • Upon complete consumption of the starting material (typically 4–6 hours), cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate in vacuo and purify via flash column chromatography.

References
  • ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Available at: [Link]

  • OSTI. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of 2-bromo-5-SF5-aniline

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists increasingly incorporate highly fluorinated motifs to modulate pharmacokinetics, handling these compounds pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists increasingly incorporate highly fluorinated motifs to modulate pharmacokinetics, handling these compounds presents unique physicochemical challenges.

This guide is designed by our Senior Application Scientists to troubleshoot the solubility of 2-bromo-5-(pentafluorosulfanyl)aniline (2-bromo-5-SF5-aniline) in polar aprotic solvents. Rather than simply providing a list of compatible solvents, this guide explains the thermodynamic and electronic causality behind the molecule's behavior, ensuring you can rationally design and validate your solvent systems.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-bromo-5-SF5-aniline exhibit poor solubility even in strong polar aprotic solvents like DMF? A1: The difficulty stems from the profound electronic and steric impact of the pentafluorosulfanyl (SF5) group. Often termed a1, the SF5 moiety is extremely lipophilic and drives a massive increase in the compound's overall logP[1]. Concurrently, the highly electronegative SF5 group and the heavy bromine atom exert a profound electron-withdrawing effect. Through 2, electron density is pulled away from the aniline nitrogen[2]. This severely diminishes the amine's ability to act as a hydrogen-bond donor, reducing its thermodynamic compatibility with purely hydrogen-bond accepting solvents like DMF.

Q2: Which polar aprotic solvent provides the best baseline solubility for this compound? A2: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are generally superior to DMF for highly deactivated, lipophilic anilines. NMP and DMSO possess the 3[3]. This extreme polarity is required to stabilize the 4[4].

Quantitative Comparison of Primary Polar Aprotic Solvents
SolventDipole Moment (D)Dielectric Constant (ε)Suitability for SF5-Anilines
N-Methyl-2-pyrrolidone (NMP) 4.0932.2Excellent - Best for high dipole stabilization.
Dimethyl Sulfoxide (DMSO) 3.9646.7Excellent - Strong baseline solvency.
Dimethylformamide (DMF) 3.8636.7Moderate - May struggle with extreme lipophilicity.

Q3: If 100% DMSO or NMP fails to achieve my target concentration, how should I adjust the solvent system? A3: Implement a binary solvent system. Because 2-bromo-5-SF5-aniline is highly lipophilic, blending a polar aprotic solvent (DMSO/NMP) with a less polar, aprotic co-solvent bridges the gap between polarity and dispersion forces. For example, 5 by adding 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate to DMSO accommodates the hydrophobic SF5 moiety while keeping the aniline group solvated[5].

Q4: Can I use heat and sonication to force dissolution, and is the molecule stable under these conditions? A4: Yes, but with strict limitations. The SF5 group itself is 6 due to its strong S-F bonds[6]. However, applying localized cavitation energy (sonication) forces kinetic solubility by breaking the crystalline lattice. If the solution is supersaturated, the compound will eventually crash out. You must validate thermodynamic stability (see protocol below) before using the solution in downstream assays.

Part 2: Solubility Optimization Logic

Use the following decision tree to systematically optimize the solubility of 2-bromo-5-SF5-aniline without compromising the integrity of your downstream assays.

G Start Assess 2-bromo-5-SF5-aniline Solubility TestDMSO Initial Screen: 100% DMSO or NMP Start->TestDMSO CheckSol Is target concentration reached? TestDMSO->CheckSol Proceed Proceed to Assay/ Reaction CheckSol->Proceed Yes HeatSonicate Apply Sonication (30 min) & Heat (40°C) CheckSol->HeatSonicate No CheckSol2 Solubilized? HeatSonicate->CheckSol2 CheckSol2->Proceed Yes BinaryMix Formulate Binary System (e.g., DMSO + 2-MeTHF) CheckSol2->BinaryMix No ThermoProtocol Run Thermodynamic Solubility Protocol BinaryMix->ThermoProtocol ThermoProtocol->Proceed Validated

Workflow for optimizing 2-bromo-5-SF5-aniline solubility in polar aprotic solvents.

Part 3: Self-Validating Experimental Protocol

Standardized Thermodynamic Solubility Determination (Shake-Flask Method)

Scientific Rationale: Kinetic solubility methods (like solvent shifting) often overestimate solubility due to temporary supersaturation, which is a critical failure point in drug discovery[7]. The thermodynamic shake-flask method guarantees true equilibrium. To ensure trustworthiness, this protocol utilizes a self-validating time-course check to mathematically confirm that equilibrium has been reached.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 2-bromo-5-SF5-aniline solid (e.g., 10 mg) to 1.0 mL of your selected polar aprotic solvent (or binary mixture) in a chemically inert glass HPLC vial.

  • Equilibration: Seal the vial tightly. Agitate the suspension at a constant 25.0 ± 0.1 °C using an orbital thermoshaker at 300 rpm for 24 hours. Causality: Constant temperature prevents thermal fluctuations from artificially altering the solubility limit.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Self-Validation Sampling (Critical Step):

    • Extract a 50 µL aliquot of the filtered supernatant at the 24-hour mark .

    • Return the remaining unfiltered suspension to the shaker for an additional 24 hours.

    • Extract a second 50 µL aliquot at the 48-hour mark .

  • Quantification & Validation: Dilute both aliquots with your HPLC mobile phase and analyze via HPLC-UV against a standard calibration curve.

    • Validation Rule: If the concentration at 48 hours matches the concentration at 24 hours within a margin of error of ≤5% , thermodynamic equilibrium is officially validated. If the concentration has increased, continue shaking for another 24 hours.

References

  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. Rowan Scientific. Available at: 6

  • Assessing the Impact of the Pentafluorosulfanyl (SF5) Group on Compound Lipophilicity and Permeability: A Comparative Guide. Benchchem. Available at:1

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC (NIH). Available at: 8

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: 4

  • A Comparative Guide to the Solvency Power of Diisobutyl Sulfoxide (DIBSO) and Dimethylformamide (DMF). Benchchem. Available at: 7

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI. Available at: 3

  • Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores. ACS Publications. Available at:2

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: 5

Sources

Optimization

Technical Support Center: Purification and Chromatography of 2-Bromo-5-(pentafluorosulfur)aniline

Core Molecular Profile & Chromatographic Behavior 2-Bromo-5-(pentafluorosulfur)aniline (also referred to in the literature as 4-bromo-3-(pentafluorosulfanyl)aniline depending on numbering conventions) presents unique pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Molecular Profile & Chromatographic Behavior

2-Bromo-5-(pentafluorosulfur)aniline (also referred to in the literature as 4-bromo-3-(pentafluorosulfanyl)aniline depending on numbering conventions) presents unique purification challenges. The pentafluorosulfanyl (-SF₅) group is often described as a "super-trifluoromethyl" group due to its extreme lipophilicity and potent electron-withdrawing properties[1].

When combined with an ortho/meta bromine atom, the -SF₅ group drastically alters the electronic landscape of the aniline core. The σp​ and σm​ Hammett constants for the -SF₅ group are exceptionally high (0.68 and 0.61, respectively)[2]. This hyperconjugative and inductive electron withdrawal significantly depresses the basicity of the amine. While a standard aniline has a pKa of ~4.6, the -SF₅ group lowers this by approximately 2.3 units[3], and the bromine atom lowers it further. Consequently, the conjugate acid of this molecule has a pKa near or below 1.0.

Causality in Chromatography: Because the amine is essentially non-basic under standard chromatographic conditions (pH 2–7), it will not protonate to form a polar salt. It behaves as a highly lipophilic, neutral molecule[4]. However, the -NH₂ group still acts as a hydrogen-bond donor, meaning it can interact with free silanols on silica gel, leading to peak tailing if not properly managed.

Quantitative Data: Physicochemical & Chromatographic Parameters

Table 1: Physicochemical Properties Impacting Separation

PropertyValue / CharacteristicChromatographic Implication
LogP (Estimated) ~4.5 - 5.0Requires a high organic modifier percentage (MeCN/MeOH) in RP-HPLC to elute.
Amine pKa (Conjugate Acid) < 1.0Molecule remains unprotonated at standard HPLC pH (2-7); acts as a neutral species.
Hydrogen Bonding Donor (-NH₂), Weak Acceptor (-F)Prone to secondary interactions with acidic silanols on unbonded silica gel.
UV Absorbance Maxima ~245 nm, ~290 nmExcellent detectability using standard PDA/UV detectors.

Table 2: Recommended RP-HPLC Gradient (C18 Column, 5 µm, 4.6 x 150 mm)

Time (min)% Aqueous (0.1% TFA)% Organic (Acetonitrile)Flow Rate (mL/min)
0.070%30%1.0
2.070%30%1.0
10.05%95%1.0
15.05%95%1.0
15.170%30%1.0

Frequently Asked Questions (Troubleshooting)

Normal Phase (Silica Gel) Chromatography

Q: Why is my compound streaking on silica gel despite its low basicity, and how do I fix it? A: Although the -SF₅ and -Br groups severely deactivate the amine, preventing it from acting as a strong Brønsted base, the nitrogen still possesses hydrogen-bond donor capabilities. It interacts with the highly acidic silanol groups (Si-OH) on the surface of unbonded silica gel. Self-Validating Solution: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will competitively bind to and mask the acidic silanol sites. If the peak shape immediately sharpens, silanol interaction was the root cause. If tailing persists, you are likely overloading the column (ensure mass load is <1% of the silica weight).

Q: How do I separate 2-bromo-5-(pentafluorosulfur)aniline from unreacted des-bromo starting material? A: The addition of the heavy, polarizable bromine atom increases the overall lipophilicity but also introduces significant steric bulk. On normal phase silica, the brominated product typically elutes faster (higher Rf) than the des-bromo starting material because the bulky bromine atom sterically hinders the adjacent amine from interacting optimally with the silica surface[1]. Use a shallow gradient of Dichloromethane (DCM) in Hexanes (e.g., 10% to 40% DCM) rather than Ethyl Acetate to exploit these subtle polarizability differences.

Reverse Phase (RP-HPLC) Chromatography

Q: My compound elutes very late and as a broad peak on a standard C18 column. What is the mechanistic cause and remedy? A: The -SF₅ group is exceptionally hydrophobic (LogP contribution ~1.23 to 1.5)[4]. On a highly retentive C18 stationary phase, this leads to excessive hydrophobic partitioning. Remedy: Switch your organic modifier from Methanol to Acetonitrile. Acetonitrile has lower viscosity, which improves mass transfer kinetics and sharpens the peak. Additionally, begin your gradient at a higher organic baseline (e.g., 30% MeCN) and ramp quickly to 95% MeCN.

Q: Does the choice of acidic buffer matter if the amine doesn't protonate? A: Yes, but not for the reason you might think. While 0.1% Trifluoroacetic acid (TFA) or Formic acid will not protonate the highly deactivated -NH₂ group (pKa < 1.0)[3], the low pH ensures that the residual silanols on the C18 column remain fully protonated and neutral. This prevents the silanols from acting as ion-exchange sites, thereby preventing peak tailing.

Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography Purification

Objective: Isolate 2-bromo-5-(pentafluorosulfur)aniline from crude bromination mixtures.

  • Column Preparation: Select a high-resolution spherical silica gel column (e.g., 20-40 µm particle size). Equilibrate the column with 100% Hexanes containing 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is insoluble in small volumes of DCM, dry-load it onto Celite (1:2 sample-to-Celite mass ratio) to prevent band broadening.

  • Elution Strategy:

    • Run 2 column volumes (CV) of 100% Hexanes (with 1% TEA).

    • Initiate a shallow linear gradient from 0% to 15% Ethyl Acetate in Hexanes over 10 CVs.

    • Mechanistic Note: The brominated product will elute prior to the unbrominated 3-(pentafluorosulfanyl)aniline due to steric shielding of the amine by the ortho-bromine[1].

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). Combine pure fractions and concentrate under reduced pressure at 30°C (avoid high heat to prevent thermal degradation of the halogenated aniline).

Protocol 2: Preparative RP-HPLC Purification

Objective: Achieve >99% purity for biological assays or SAR studies.

  • System Setup: Equip the preparative HPLC with a Phenyl-Hexyl column (e.g., 5 µm, 21.2 x 250 mm). Reasoning: The Phenyl-Hexyl phase provides alternative π-π interactions with the electron-deficient aromatic ring, offering orthogonal selectivity compared to standard C18.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water with 0.1% TFA.

    • Solvent B: MS-grade Acetonitrile with 0.1% TFA.

  • Injection: Dissolve the sample in DMSO or a 1:1 mixture of Acetonitrile/Water. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • 0–3 min: Hold at 40% B (Isocratic hold to focus the injection band).

    • 3–18 min: Linear gradient from 40% B to 90% B.

    • 18–22 min: Column wash at 100% B.

  • Recovery: Lyophilize the collected fractions. Do not use rotary evaporation for the aqueous/TFA fractions, as prolonged heating in acidic water can lead to side reactions or sample loss.

Troubleshooting Workflow Visualization

ChromatographyTroubleshooting Start Chromatographic Issue with SF5-Aniline Tailing Peak Tailing or Asymmetry? Start->Tailing Retention Co-elution with Des-bromo Impurity? Start->Retention NP_Tailing Normal Phase: Add 1% Et3N to suppress silanol interactions Tailing->NP_Tailing Silica Gel RP_Tailing Reverse Phase: Use 0.1% TFA to mask residual silanols Tailing->RP_Tailing C18 Column NP_Retention Normal Phase: Use Hexane/DCM gradient instead of EtOAc Retention->NP_Retention Silica Gel RP_Retention Reverse Phase: Switch to Phenyl-Hexyl column for π-π interactions Retention->RP_Retention C18 Column Overload Persists? Reduce mass load (Max 1% of column weight) NP_Tailing->Overload If tailing > 1.5 RP_Tailing->Overload If tailing > 1.5 Success Optimal Peak Shape and Resolution NP_Retention->Success RP_Retention->Success Overload->Success Resolved

Troubleshooting workflow for 2-Bromo-5-(pentafluorosulfur)aniline chromatography issues.

References

  • Liu, M., et al. "Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs." Molecules / PMC (2019). 1

  • René, F., et al. "Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes." Comptes Rendus Chimie (2024). 5

  • "ethyl) Amines: The Influence of the CF3SF4 Group on Lipophilicity and pKa." ACS Publications (2023). 4

  • "The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles..." Clemson OPEN (2019). 2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-5-(pentafluorosulfur)aniline Functionalization

Welcome to the Advanced Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 2-Bromo-5-(pentafluorosulfur)aniline . This mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 2-Bromo-5-(pentafluorosulfur)aniline .

This molecule presents a "perfect storm" of electronic and steric complexities. The pentafluorosulfanyl (–SF₅) group is a "super-trifluoromethyl" moiety; it is highly lipophilic, possesses immense steric bulk (comparable to a tert-butyl group), and is powerfully electron-withdrawing[1]. While the para-SF₅ group hyper-activates the C–Br bond for oxidative addition, the ortho-NH₂ group acts as a severe steric barricade and a potential chelating poison to palladium catalysts[2].

The following diagnostic guides, empirical data, and engineered protocols will help you bypass these bottlenecks and achieve high-yielding cross-couplings.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling yields massive amounts of protodehalogenated byproduct instead of the target cross-coupled molecule. Why is this happening? A: This is a classic symptom of a rate-limiting transmetalation step. The highly electron-withdrawing –SF₅ group rapidly accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[1]. However, the bulky ortho-NH₂ group sterically repels the incoming boronic acid, stalling the transmetalation. While the Pd(II) intermediate is trapped in this bottleneck, it acts as a thermodynamic sink and eventually undergoes hydrolysis (protodehalogenation) with any trace water in the base or solvent[3]. Solution: You must force the transmetalation step by using highly sterically demanding, electron-rich phosphine ligands (like CataCXium A) and strictly anhydrous conditions[4].

Q2: How do I prevent the free amine from poisoning the palladium catalyst during C–Br functionalization? A: Unprotected ortho-anilines are notorious for chelating to the Pd(II) center immediately after oxidative addition, forming highly stable, unreactive palladacycles that permanently deactivate the catalyst[2]. Solution: You have two orthogonal strategies.

  • Physical Shielding: Use exceptionally bulky ligands (e.g., CataCXium A or XPhos). These ligands create a tight, sterically encumbered coordination sphere around the palladium atom, physically blocking the amine nitrogen from binding[3].

  • Electronic Deactivation: Protect the amine with an electron-withdrawing group (e.g., Acetyl or Boc). This reduces the nucleophilicity of the nitrogen lone pair, preventing it from coordinating to the metal center.

Q3: Can I perform a Buchwald-Hartwig amination directly on the –NH₂ group without reacting the –Br? A: Direct chemoselective N-arylation in the presence of an SF₅-activated C–Br bond is exceptionally difficult. Because the –SF₅ group lowers the LUMO of the C–Br bond, oxidative addition at the bromine is kinetically favored over N-arylation[5]. Solution: To achieve chemoselectivity, you must invert the inherent reactivity. Use a weak, insoluble base (like K₃PO₄) and a highly specific Buchwald ligand (like BrettPhos) that is optimized strictly for C–N coupling. However, the industry standard is to functionalize the C–Br bond first, or temporarily mask the bromine via a halogen-dance or silylation strategy.

Part 2: Mechanistic Divergence Visualization

The following diagram illustrates the causality behind catalyst selection. Small ligands lead to pathway failure, whereas engineered bulky ligands drive the reaction to completion.

Mechanism SM 2-Bromo-5-(SF5)aniline + Pd(0) Catalyst OA Oxidative Addition Pd(II) Intermediate SM->OA Fast (SF5 activation) Deact Catalyst Poisoning (NH2 Chelation) OA->Deact Small Ligands Proto Protodehalogenation (Hydrolysis) OA->Proto Slow Transmetalation TM Transmetalation (Bulky Ligands) OA->TM CataCXium A / XPhos Prod Cross-Coupled Product TM->Prod Reductive Elimination

Mechanistic pathways of 2-bromo-5-(SF5)aniline cross-coupling showing competing side reactions.

Part 3: Data Analytics & Catalyst Screening

To empirically validate the troubleshooting advice, below is a summary of quantitative ligand screening data for sterically hindered ortho-bromoanilines[3].

Catalyst SystemSolventBaseYield (%)Primary Diagnostic Observation
Pd(OAc)₂ / SPhos2-MeTHFK₃PO₄< 5%Rapid catalyst poisoning; unreacted starting material.
Pd₂(dba)₃ / XPhosDioxaneCs₂CO₃45%Moderate conversion; significant protodehalogenation detected.
CataCXium A Pd G3 2-MeTHF Cs₂CO₃ 95% Complete conversion; minimal side reactions.

Data Interpretation: CataCXium A (di-adamantylalkylphosphine) provides the exact steric bulk required to prevent amine chelation while maintaining enough electron density to facilitate rapid transmetalation.

Part 4: Engineered Experimental Protocol

This protocol is designed as a self-validating system . By monitoring the specific in-process controls (IPCs) detailed below, you can verify the integrity of the reaction in real-time.

Optimized Suzuki-Miyaura Coupling (Unprotected Amine)

Reagents & Stoichiometry:

  • 2-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid / Pinacol Ester (1.5 equiv, 0.75 mmol)

  • CataCXium A Pd G3 (5 mol%)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 1.5 mmol)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 20 mL scintillation vial equipped with a PTFE septum, add the aniline substrate, boronic acid, and Cs₂CO₃[4].

    • Causality: Cs₂CO₃ is selected because its large cesium cation increases the solubility of the reactive boronate complex in organic solvents, accelerating transmetalation[3].

  • Atmospheric Control (Critical): Evacuate the vial under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, sparged 2-MeTHF via syringe.

    • Causality: 2-MeTHF is utilized over standard THF due to its higher boiling point (78°C), which provides the thermal energy required to overcome the steric hindrance of the ortho-NH₂ group[4].

  • Catalyst Introduction & IPC 1: Quickly uncap the vial under a positive stream of Argon, add the CataCXium A Pd G3 catalyst, and reseal.

    • Self-Validating IPC 1: Upon addition, the suspension should transition to a pale yellow/orange hue. If the solution turns opaque black within 10 minutes, the catalyst has crashed out as Palladium Black. This indicates a failure in degassing or solvent purity; abort the reaction.

  • Thermal Activation: Heat the reaction block to 70°C and stir vigorously (800 rpm) for 12 hours.

  • Reaction Monitoring & IPC 2: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validating IPC 2: You should observe >50% conversion to the product mass. Check for the[M-Br+H]⁺ mass peak. If protodehalogenation exceeds 10% relative to the product, your Cs₂CO₃ is likely hygroscopic and wet.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with deionized water (3 x 10 mL). The use of 2-MeTHF ensures a clean, rapid phase separation[4]. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Assembly Combine substrate, boronic acid, & Cs2CO3 in oven-dried vial Step2 2. Degassing Evacuate & backfill with Ar (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Catalyst & Solvent Add CataCXium A Pd G3 (5 mol%) and anhydrous 2-MeTHF Step2->Step3 Step4 4. Reaction Execution Heat at 70°C for 12-24 h Monitor via LC-MS Step3->Step4 Step5 5. Isolation Aqueous quench, EtOAc extraction, Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura coupling of sterically hindered ortho-bromoanilines.

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Optimization

Technical Support Center: Handling, Storage, and Reactivity Guidelines for Pentafluorosulfanyl (SF5) Anilines

Welcome to the Technical Support Center for pentafluorosulfanyl (SF5) anilines. The SF5 group is an increasingly critical bioisostere in drug discovery and materials science, prized for its extreme chemical stability, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pentafluorosulfanyl (SF5) anilines. The SF5 group is an increasingly critical bioisostere in drug discovery and materials science, prized for its extreme chemical stability, high lipophilicity, and strong electron-withdrawing properties[1]. However, when attached to an aniline core, these unique electronic effects drastically alter the molecule's handling requirements and reactivity compared to standard anilines.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and essential FAQs to ensure experimental success.

Quantitative Property Comparison

To understand the handling and reactivity of SF5-anilines, one must first understand the physicochemical properties of the SF5 group. The table below summarizes how the SF5 moiety compares to traditional electron-withdrawing groups, explaining its profound impact on the aniline nitrogen's nucleophilicity and the molecule's overall lipophilicity[2].

PropertyPentafluorosulfanyl (–SF5)Trifluoromethyl (–CF3)Cyano (–CN)Causality / Impact on Experiment
Hammett Constant (σp) 0.680.540.66Extremely strong electron withdrawal reduces the nucleophilicity of the aniline –NH2 group.
Lipophilicity (Hansch π) 1.511.09-0.32Highly hydrophobic; SF5-compounds often require non-polar solvent systems for chromatography.
Thermal Stability >300 °CHighModerateThe S–F bonds are highly resistant to thermal decomposition, allowing for high-temperature reactions[3].
Electronegativity Very HighHighHighAlters the pKa of the conjugate acid, making the aniline exceptionally weak as a base.

Frequently Asked Questions (FAQs)

Q: My SF5-aniline arrived as a pale yellow liquid/solid, but it has turned dark brown over the past month. Has the SF5 group degraded? A: No. The SF5 group is exceptionally stable and resists thermal decomposition and hydrolysis[2]. The discoloration is caused by the auto-oxidation of the aniline moiety. While the electron-withdrawing SF5 group slightly stabilizes the aromatic ring against electrophilic attack, the electron-rich nitrogen remains susceptible to radical auto-oxidation in the presence of oxygen and light.

Q: Are SF5-anilines highly toxic or mutagenic? A: While standard laboratory safety procedures (fume hood, PPE) are mandatory due to general aniline toxicity and irritant properties[4], specific toxicological studies (such as the Ames test) on SF5-aniline precursors used in drug development (e.g., DSM265) have shown them to be non-mutagenic and lacking genotoxicity[5].

Q: What are the absolute best practices for long-term storage? A: To prevent the oxidation described above, SF5-anilines must be stored under an inert atmosphere (Argon or Nitrogen)[4].

Storage ConditionAtmosphereLight ExposureExpected Shelf Life
2–8 °C (Recommended) Inert (Argon/N2)Dark (Opaque container)> 24 months
Room Temp (20–25 °C)Inert (Argon/N2)Dark6–12 months
Room Temp (20–25 °C)Ambient AirAmbient Light< 1 month (Discoloration)

Troubleshooting Guide: Reactivity & Synthesis

Issue: Low Yield or No Conversion in Amide Couplings

Symptom: When attempting to couple an SF5-aniline with a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HATU, DCC), the reaction stalls, and starting materials are recovered. Root Cause: The SF5 group's massive Hammett constant (σp = 0.68) pulls electron density away from the aromatic ring and the amine nitrogen[2]. This renders the amine a remarkably poor nucleophile, incapable of attacking standard activated esters efficiently. Solution: Bypass standard coupling agents. Convert the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, then react it directly with the SF5-aniline in the presence of a base[6].

Issue: Emulsion Formation During Aqueous Workup

Symptom: After a successful reaction involving an SF5-aniline, the organic and aqueous layers refuse to separate during extraction. Root Cause: The extreme lipophilicity (Hansch π = 1.51) of the SF5 group[2] can cause the product to act as a surfactant-like molecule if polar functional groups (like unreacted amines or salts) are present, stabilizing emulsions. Solution: Saturate the aqueous layer with NaCl (brine) to increase ionic strength, and filter the biphasic mixture through a pad of Celite to break the emulsion before separation.

Experimental Protocols

Protocol A: Recovery and Purification of Oxidized SF5-Anilines

Use this self-validating protocol if your SF5-aniline has darkened due to improper storage.

  • Preparation: Dissolve the darkened SF5-aniline in a minimal amount of dichloromethane (DCM).

  • Silica Filtration: Pass the solution through a short plug of silica gel. Elute with a mixture of Hexanes:EtOAc (9:1). The highly lipophilic SF5-aniline will elute quickly, while the polar, polymeric oxidation byproducts will remain on the baseline.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 30 °C.

  • Inert Transfer: Immediately transfer the pale/clear product to an amber vial. Purge the headspace with Argon for 60 seconds and seal with a PTFE-lined cap[4].

  • Self-Validation Step: Spot the purified product on a TLC plate (Hexanes:EtOAc 8:2). A pure SF5-aniline will show a single, tight spot under UV (254 nm). If baseline smearing is visible, repeat the silica plug.

Protocol B: Optimized Amide Coupling for Electron-Deficient SF5-Anilines

Adapted for overcoming the reduced nucleophilicity of the SF5-aniline[6].

  • Acid Chloride Formation: In a flame-dried Schlenk flask under Argon, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) or DCM.

  • Activation: Add thionyl chloride (SOCl2) (1.5 eq) dropwise at 0 °C. Stir for 3 hours at room temperature, then concentrate under vacuum to remove excess SOCl2.

  • Coupling: Redissolve the resulting acid chloride in anhydrous DMAc. Cool to 0 °C.

  • Addition: Add the SF5-aniline (1.0 eq) dropwise, followed by a non-nucleophilic base (e.g., pyridine or K2CO3)[6]. Stir at room temperature for 16 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The SF5 group is chemically robust and will not fragment under standard ESI conditions. The presence of the intact [M+H]+ mass peak and the total disappearance of the SF5-aniline mass confirms complete conversion.

Process Visualizations

Storage_Workflow A Receive SF5-Aniline B Visual Quality Check A->B C Discolored (Oxidized) B->C If Brown/Dark D Clear/Pale (Pure) B->D If Expected Color E Silica Plug / Distillation C->E F Purge with Argon/N2 D->F E->F Post-Purification G Store at 2-8°C in Dark F->G

Caption: Workflow for the inspection, purification, and storage of SF5-anilines.

Reactivity_Troubleshooting A Amide Coupling with SF5-Aniline B Standard Reagents (EDC/HATU) A->B C Low Yield / Unreacted B->C Poor Nucleophilicity D Convert Acid to Acid Chloride (SOCl2 / Oxalyl Chloride) C->D Troubleshoot E React with SF5-Aniline (+ Pyridine/Base) D->E F Successful Conversion E->F

Caption: Troubleshooting pathway for overcoming low nucleophilicity in SF5-aniline couplings.

References

  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption Source: RSC Publishing URL:[Link]

  • Quaternary Salts Containing the Pentafluorosulfanyl (SF5) Group Source: ACS Publications URL:[Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs Source: MDPI URL:[Link]

  • Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation Source: ACS Publications URL:[Link]

  • A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria Source: MIT Open Access / Sci Transl Med URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Side Reactions in 2-bromo-5-(pentafluorothio)aniline Substitutions

Welcome to the technical support center for synthetic transformations involving 2-bromo-5-(pentafluorothio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic transformations involving 2-bromo-5-(pentafluorothio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions with this specialized substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The 2-bromo-5-(pentafluorothio)aniline scaffold is of significant interest due to the unique properties conferred by the pentafluorothio (-SF₅) group. This group is a powerful, sterically demanding, and chemically robust electron-withdrawing group, which strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). However, the presence of the nucleophilic aniline (-NH₂) group on the same ring introduces specific challenges that can lead to undesirable side reactions and low yields if not properly managed.

This document provides in-depth, field-tested answers to common problems and questions encountered during the substitution of the bromine atom on this substrate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer delves into the root cause and provides actionable solutions.

Question 1: My reaction has stalled. TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Low or no conversion in an SNAr reaction with this substrate typically points to one of three areas: insufficient nucleophilicity, suboptimal solvent choice, or inadequate temperature.

  • Nucleophile Strength & Activation: The rate of an SNAr reaction is directly dependent on the strength of the nucleophile.[1] Neutral nucleophiles like alcohols or water are generally poor reactants on their own.

    • Causality: For a nucleophile to attack the electron-deficient ring, it must have sufficient electron density. Protic nucleophiles are often not strong enough without activation.

    • Solution: If using an alcohol (ROH) or thiol (RSH), you must deprotonate it first to form the much more potent alkoxide (RO⁻) or thiolate (RS⁻) anion. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Add the base to the nucleophile in an anhydrous solvent before introducing the aniline substrate.[2]

  • Solvent Effects: The choice of solvent is critical in SNAr reactions as it must stabilize the charged intermediate (Meisenheimer complex) that is formed.[3][4]

    • Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal. They possess strong dipoles that stabilize the charged intermediate but do not have acidic protons that can form hydrogen bonds with the nucleophile.[3] Hydrogen bonding, which occurs in protic solvents (e.g., methanol, water), creates a solvent shell around the nucleophile, reducing its energy and making it less reactive.[5][6][7]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or NMP. Ensure the solvent is dry, as water can act as a competing (though weak) nucleophile.

  • Reaction Temperature: SNAr reactions have a significant activation energy barrier.

    • Causality: The initial attack on the aromatic ring to break aromaticity is often the rate-determining step and requires sufficient thermal energy.

    • Solution: While room temperature reactions are possible with highly activated substrates and strong nucleophiles, heating is often necessary.[8] Gradually increase the reaction temperature, for example, to 80-120 °C, and monitor the progress by TLC. Be aware that excessively high temperatures can promote side reactions.[9]

Question 2: I am observing a significant amount of a major byproduct identified as 3-(pentafluorothio)aniline, where the bromine atom has been replaced by hydrogen. What is this side reaction and how can I prevent it?

Answer:

This side reaction is hydrodehalogenation, a reductive process that replaces the C-Br bond with a C-H bond.[9] It is a common issue in palladium-catalyzed cross-coupling reactions but can also occur under SNAr conditions, especially at elevated temperatures.

  • Causality: The primary cause is the presence of a hydride (H⁻) source in the reaction mixture. Potential hydride sources include:

    • Solvents: Alcoholic solvents, especially isopropanol, can act as hydride donors.[9] Some grades of DMF can contain dimethylamine impurities, which can also lead to hydride formation.

    • Bases: Certain bases or their byproducts can inadvertently generate hydride species.

    • Additives: Reagents like sodium borohydride, if present as a contaminant or used in a previous step, are powerful hydride donors.

  • Solutions:

    • Strictly Anhydrous, Aprotic Conditions: Use high-purity, anhydrous, non-alcoholic solvents like DMSO, NMP, or dioxane.[9]

    • Careful Base Selection: Use bases that are less likely to generate hydrides. Carbonates (K₂CO₃, Cs₂CO₃) or strong, non-nucleophilic alkoxides like sodium tert-butoxide are generally safe choices.[2]

    • Temperature Control: Run the reaction at the lowest effective temperature that allows for a reasonable reaction rate to minimize this side reaction.[9]

Question 3: My reaction is messy, producing what appears to be a high-molecular-weight, insoluble material (polymer/dimer). What is causing this?

Answer:

This is the most common and critical issue when working with 2-bromo-5-(pentafluorothio)aniline. The cause is intermolecular self-condensation.

  • Causality: The aniline group (-NH₂) of one molecule is itself a potent nucleophile. It can attack the electron-deficient carbon bearing the bromine atom on another molecule of the substrate. This leads to the formation of a dimer, which can then react further to form oligomers or polymers, resulting in an intractable mixture.

  • Solution: Amine Protection: The only reliable way to prevent this is to temporarily "mask" or protect the aniline group's nucleophilicity.[10] This is achieved by converting the amine into a less nucleophilic functional group, such as an amide.

    • Acetyl Protection: The most common method is acetylation. Reacting the aniline with acetic anhydride or acetyl chloride converts the -NH₂ group to an acetamide (-NHCOCH₃).[11][12] The lone pair on the nitrogen is now delocalized onto the adjacent carbonyl oxygen, significantly reducing its nucleophilicity.

    • Other Protecting Groups: Other groups like tert-butoxycarbonyl (Boc) can also be used, offering different deprotection conditions (acidic for Boc, basic/acidic for acetyl), which can be useful for orthogonal protection strategies in multi-step syntheses.[10][13]

After the SNAr reaction is complete, the protecting group is removed (deprotection) in a separate step to regenerate the free aniline.

Frequently Asked Questions (FAQs)

Question 1: Is it always necessary to protect the aniline group?

Answer:

For most nucleophilic substitution reactions, yes, it is highly recommended . As detailed in the troubleshooting section, the unprotected aniline is a nucleophile that leads to self-condensation.[11] Failing to protect the amine is the most frequent cause of reaction failure. Protection adds two steps to your synthesis (protection and deprotection), but it ensures a cleaner reaction, higher yield of the desired product, and much simpler purification.[10]

Protecting Group Reagent General Conditions Deprotection Conditions
Acetyl (Ac) Acetic AnhydridePyridine or Et₃N, 0 °C to RTAqueous HCl or NaOH, heat
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., DMAP, Et₃N), solvent (e.g., THF, DCM)Strong acid (e.g., TFA, HCl in dioxane)
Question 2: How does the pentafluorothio (-SF₅) group influence the reaction's feasibility?

Answer:

The -SF₅ group is the key to enabling SNAr on this ring system. It is one of the most powerfully electron-withdrawing groups known, acting primarily through a strong negative inductive effect (-I).[14]

  • Mechanism of Action: In an SNAr reaction, the nucleophile attacks the carbon bearing the leaving group (bromine), forming a negatively charged intermediate called a Meisenheimer complex.[2][15] The stability of this intermediate is crucial for the reaction to proceed. The -SF₅ group, positioned para to the site of attack, is exceptionally effective at stabilizing this negative charge through induction, thereby lowering the activation energy of the reaction and increasing its rate significantly. Its effect is comparable to or even greater than that of a nitro (-NO₂) group in a similar position.

Question 3: What is the best general set of starting conditions for a substitution on N-acetyl-2-bromo-5-(pentafluorothio)aniline?

Answer:

A robust starting point for optimization would be:

  • Substrate: N-acetyl-2-bromo-5-(pentafluorothio)aniline (1.0 eq.)

  • Nucleophile: The corresponding alcohol, thiol, or amine (1.1 - 1.5 eq.).

  • Base (if needed): Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 eq.).[2]

  • Solvent: Anhydrous DMSO or NMP.

  • Temperature: Start at room temperature for 1 hour, then gradually heat to 80-100 °C.

  • Atmosphere: Inert (Nitrogen or Argon) to prevent moisture contamination.

Monitor the reaction by TLC or LC-MS. These conditions should provide a good baseline for achieving successful substitution with a variety of nucleophiles.

Visualizations & Diagrams

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting a low-yielding reaction.

G cluster_results Reaction Outcome Analysis cluster_solutions Corrective Actions start Reaction Start check_tlc Monitor by TLC/LC-MS start->check_tlc no_change No Reaction: Mainly Starting Material check_tlc->no_change Low Conversion messy Messy Reaction: Polymer/Baseline Spot check_tlc->messy Poor Selectivity byproduct Major Byproduct Formed check_tlc->byproduct Side Reaction sol_no_change 1. Use stronger nucleophile (e.g., alkoxide). 2. Switch to polar aprotic solvent (DMSO/NMP). 3. Increase temperature. no_change->sol_no_change sol_messy Protect the -NH2 group! (e.g., Acetylation) Prevents self-condensation. messy->sol_messy sol_byproduct Identify byproduct. If hydrodehalogenation: - Use anhydrous, non-alcoholic solvent. - Re-evaluate base choice. byproduct->sol_byproduct end_node Optimized Reaction sol_no_change->end_node sol_messy->end_node sol_byproduct->end_node

Caption: A workflow for troubleshooting common SNAr issues.

SNAr Mechanism

This diagram illustrates the addition-elimination mechanism, highlighting the role of the -SF₅ group in stabilizing the key intermediate.

Caption: The Addition-Elimination mechanism of SNAr.

Key Experimental Protocols

Note: All reactions should be performed in a fume hood with appropriate personal protective equipment (PPE). Glassware should be oven-dried, and reactions run under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: Acetyl Protection of 2-bromo-5-(pentafluorothio)aniline
  • Dissolve 2-bromo-5-(pentafluorothio)aniline (1.0 eq.) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (Et₃N) or pyridine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromo-5-(pentafluorothio)phenyl)acetamide.

Protocol 2: General SNAr with an Alkoxide Nucleophile
  • In a flame-dried, three-neck flask under argon, add the desired alcohol (1.5 eq.) to anhydrous THF or DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of N-(2-bromo-5-(pentafluorothio)phenyl)acetamide (1.0 eq.) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel. The resulting product will be the N-acetyl protected substituted aniline.

References

  • BenchChem. (2026).
  • Kancherla, R., et al. (2022). Deciphering complexity in Pd–catalyzed cross-couplings.
  • Al-Hourani, B. J., et al. (2020). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • BenchChem. (2025).
  • Request PDF. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Organic Chemistry Portal. (n.d.).
  • OUCI. (n.d.).
  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • PubMed. (2004).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Pearson Study Prep. (2015).
  • SynArchive. (n.d.). Protecting Groups List.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-5-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • NPTEL. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

2-Bromo-5-(pentafluorosulfur)aniline vs 2-bromo-5-(trifluoromethyl)aniline reactivity

Comparative Reactivity Guide: 2-Bromo-5-(pentafluorosulfur)aniline vs. 2-Bromo-5-(trifluoromethyl)aniline in Pharmaceutical Synthesis In modern medicinal chemistry, the strategic substitution of functional groups can dra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Bromo-5-(pentafluorosulfur)aniline vs. 2-Bromo-5-(trifluoromethyl)aniline in Pharmaceutical Synthesis

In modern medicinal chemistry, the strategic substitution of functional groups can dramatically alter a drug candidate's pharmacokinetic and pharmacodynamic profile. has long served as a critical building block for synthesizing targeted therapeutics, including multi-kinase inhibitors like Regorafenib and Ponatinib[1]. However, the emergence of the pentafluorosulfanyl (SF5) group—often termed the "super-trifluoromethyl" group—has introduced a compelling bioisostere[2].

This guide provides an in-depth, objective comparison of the reactivity profiles of 2-bromo-5-(trifluoromethyl)aniline (CF3-aniline) and 2-bromo-5-(pentafluorosulfur)aniline (SF5-aniline), focusing on how their distinct physicochemical properties dictate experimental choices in synthetic workflows.

Physicochemical Profiling: The "Super-Trifluoromethyl" Effect

To understand the reactivity differences between these two scaffolds, we must first analyze the electronic and steric properties of the CF3 and SF5 groups. In both molecules, the electron-withdrawing group (EWG) is positioned meta to the amine group (position 1) and para to the bromine atom (position 2).

The SF5 group possesses an octahedral geometry and exerts a significantly stronger inductive (-I) and resonance (-M) effect than the tetrahedral CF3 group[2].

Table 1: Comparative Physicochemical Parameters

Parameter 2-Bromo-5-(CF3)aniline 2-Bromo-5-(SF5)aniline Mechanistic Impact on Reactivity

| Hammett σm​ (meta to NH 2​ ) | 0.43 | 0.61 | SF5 drastically reduces the electron density of the amine lone pair, lowering nucleophilicity. | | Hammett σp​ (para to Br) | 0.54 | 0.68 | SF5 lowers the aromatic ring's LUMO more effectively, accelerating transition-metal oxidative addition at the C-Br bond. | | Electronegativity ( χ ) | 3.36 | 3.65 | Stronger electron withdrawal by SF5 increases the acidity of the resulting amine derivatives. | | Hansch Lipophilicity ( π ) | 0.88 | 1.51 | SF5 significantly enhances the lipophilicity ( logP ) of the final active pharmaceutical ingredient (API). | | Steric Volume | 42.6 Å 3 | ~53.0 Å 3 | The bulky octahedral SF5 group requires cross-coupling ligands with larger bite angles to prevent steric clashes. |

Mechanistic Reactivity Analysis

The divergent properties of the CF3 and SF5 groups create a "push-pull" dynamic in the reactivity of the aniline scaffold.

Amine Nucleophilicity (Derivatization)

Because the EWG is meta to the amine, its influence is primarily governed by the inductive effect ( σm​ ). The highly electronegative SF5 group ( σm​=0.61 ) pulls electron density away from the nitrogen atom much more aggressively than CF3 ( σm​=0.43 )[3]. Consequently, the amine in 2-bromo-5-(SF5)aniline is a considerably poorer nucleophile. Standard acylation or amidation reactions that proceed smoothly with the CF3 variant often stall or require highly reactive electrophiles (e.g., in situ generated isocyanates via triphosgene) when applied to the SF5 variant[2].

C-Br Bond Activation (Cross-Coupling)

Conversely, the EWG is para to the bromine atom, bringing the resonance parameter ( σp​ ) into play. The stronger electron-withdrawing nature of the SF5 group ( σp​=0.68 ) significantly lowers the energy of the C-Br σ∗ antibonding orbital. This facilitates the back-donation of electrons from low-valent transition metals (like Pd 0 or Cu I ), accelerating the oxidative addition step in cross-coupling reactions[4]. However, the larger steric bulk of the SF5 group necessitates careful ligand selection to ensure efficient reductive elimination without catalyst poisoning.

ReactivityLogic cluster_CF3 2-Bromo-5-(CF3)aniline cluster_SF5 2-Bromo-5-(SF5)aniline CF3_Amine Amine Nucleophilicity Moderate (-I effect) SF5_Amine Amine Nucleophilicity Decreased (Strong -I effect) CF3_Amine->SF5_Amine Reduced Reactivity CF3_Br C-Br Oxidative Addition Standard (para-EWG) SF5_Br C-Br Oxidative Addition Accelerated (Stronger para-EWG) CF3_Br->SF5_Br Enhanced Reactivity

Caption: Logical relationship of electronic effects on amine and C-Br reactivity between CF3 and SF5 analogs.

Experimental Workflows & Self-Validating Protocols

The following protocols highlight the causal adjustments required when transitioning from the CF3 scaffold to the SF5 scaffold.

Protocol A: Synthesis of Diaryl Ureas (Antimicrobial Scaffolds)

have shown potent antimicrobial activity, serving as bioisosteres for triclocarban[2]. Due to the deactivated nature of the SF5-aniline, standard coupling with isocyanates is inefficient. This protocol utilizes triphosgene to generate a highly reactive isocyanate intermediate in situ.

Step-by-Step Methodology:

  • Activation: Dissolve 2-bromo-5-(SF5)aniline (1.0 eq, 1.18 mmol) in anhydrous toluene (5.0 mL) under an inert argon atmosphere.

  • Electrophile Generation: Add triethylamine (1.0 eq, 1.18 mmol) followed by the careful, portion-wise addition of triphosgene (0.5 eq, 0.59 mmol). Causality Note: Triphosgene is required because the profound -I effect of the SF5 group renders the amine too unreactive for milder coupling agents.

  • Monitoring: Stir at 80°C for 2 hours. Validate the complete consumption of the starting aniline via TLC (Hexanes:EtOAc 4:1), observing the formation of the intermediate 2-bromo-5-(SF5)phenyl isocyanate.

  • Coupling: Cool the reaction to room temperature and add the secondary coupling partner (e.g., 4-chloroaniline, 1.0 eq). Stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Purify via flash chromatography to yield the target diaryl urea.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

When synthesizing , the C-Br bond must be functionalized via cross-coupling[4]. The SF5 group accelerates oxidative addition but introduces steric hindrance.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-5-(SF5)aniline (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K 3​ PO 4​ (2.0 eq).

  • Catalyst Selection: Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (4 mol%). Causality Note: While simpler ligands (e.g., PPh 3​ ) suffice for the CF3-aniline, the bulky, electron-rich XPhos ligand is critical for the SF5-aniline to accommodate the octahedral steric bulk and facilitate the reductive elimination step.

  • Reaction: Suspend the mixture in degassed Toluene/H 2​ O (10:1). Heat to 90°C for 12 hours.

  • Validation: The reaction is self-validating through a distinct color change (dark red to pale yellow as the Pd(0) active species is consumed and regenerated) and complete disappearance of the starting bromide on LC-MS.

  • Isolation: Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.

SyntheticWorkflow cluster_paths Start Ortho-Bromo Aniline Scaffold PathA Pd-Catalyzed Cross-Coupling (C-Br Activation) Start->PathA Pd(0), Ligand PathB Electrophilic Derivatization (NH2 Activation) Start->PathB Triphosgene/Base API1 Kinase Inhibitor Intermediates PathA->API1 API2 Antimicrobial Diaryl Ureas PathB->API2

Caption: Divergent synthetic workflows for pharmaceutical intermediate generation from the ortho-bromo aniline scaffold.

Conclusion for Drug Development Professionals

Transitioning from a trifluoromethyl to a pentafluorosulfanyl substituent is not a simple 1:1 operational swap. While the SF5 group offers superior lipophilicity and metabolic stability—highly desirable traits in modern pharmacophores—its profound electron-withdrawing capacity fundamentally alters the molecule's reactivity. Researchers must proactively adjust their synthetic routes: utilizing highly reactive electrophiles to overcome the deactivated amine, and selecting bulky, electron-rich ligands to manage the accelerated but sterically demanding C-Br oxidative addition.

References

  • Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity. Molecules (MDPI). URL:[Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters (NIH PMC). URL:[Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Bioisosteric Profiling: SF₅ vs. CF₃ in Drug Design Using 2-Bromo-5-SF₅-aniline

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical lead optimization increasingly relies on fluorinated motifs to tune pharmacokinetics and target engagement, the pentafluorosulfanyl (SF₅) group has emerged as a powerful structural tool. Often referred to as the "super-trifluoromethyl" group, SF₅ offers a unique combination of high electronegativity, exceptional lipophilicity, and robust chemical stability[1].

This guide provides an in-depth, objective comparison of the bioisosteric effects of SF₅ versus the traditional trifluoromethyl (CF₃) group. By utilizing 2-bromo-5-SF₅-aniline (and its CF₃ counterpart) as a model bifunctional building block, we will explore the causality behind their physicochemical differences and provide field-proven, self-validating experimental protocols for comparative evaluation.

Physicochemical Properties: The "Super-Trifluoromethyl" Effect

The decision to replace a CF₃ group with an SF₅ group is rarely arbitrary; it is driven by the need to modulate specific molecular properties. The SF₅ group consists of a sulfur atom bonded to five fluorine atoms in an octahedral geometry, contrasting with the tetrahedral geometry of CF₃. This structural difference imparts several distinctive characteristics, making SF₅ an attractive bioisostere for CF₃, tert-butyl, and nitro groups[2].

Table 1: Quantitative Physicochemical Comparison
PropertyCF₃SF₅Mechanistic Implication in Drug Design
Steric Volume (ų) 42.673.0The larger octahedral volume of SF₅ provides superior steric shielding of adjacent aromatic C-H bonds, heavily suppressing cytochrome P450-mediated oxidation.
Electronegativity (χ) 3.303.65SF₅ exerts a stronger inductive electron-withdrawing effect, which can lower the pKa of proximal basic amines to improve membrane permeability[2].
Lipophilicity (Hansch π) 0.881.23The highly polarizable but non-hydrogen-bonding fluorine shield of SF₅ drives higher LogP values, enhancing lipid bilayer partitioning[3].
Hammett Constant (σp) 0.540.68SF₅ strongly depletes electron density from conjugated aromatic rings, increasing the metabolic stability of the core scaffold.

While SF₅ generally increases lipophilicity and metabolic stability, bioisosteric replacement is not always a linear translation. In some structure-activity relationship (SAR) studies, such as those involving p97 AAA ATPase inhibitors, the steric bulk of SF₅ can reduce target affinity compared to CF₃ if the binding pocket is sterically constrained[4]. Therefore, empirical comparative assays are mandatory.

Experimental Workflow & Logical Architecture

To objectively compare these bioisosteres, we utilize 2-bromo-5-SF₅-aniline and 2-bromo-5-CF₃-aniline . The bromine atom allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the aniline amine facilitates amide coupling.

BioisostereWorkflow Start 2-bromo-5-X-aniline (X = SF5 or CF3) Synth Palladium-Catalyzed Derivatization Start->Synth Scaffold Prep Lipid RP-HPLC LogD Determination Synth->Lipid Parallel Assay Metab HLM Stability Assay (CYP450 Clearance) Synth->Metab Parallel Assay Data Bioisosteric SAR Comparison Lipid->Data Lipophilicity Data Metab->Data Clearance Rates

Workflow for bioisosteric comparison of SF5 and CF3 analogs via derivatization and parallel assays.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity means designing protocols that validate themselves in real-time. Below are the methodologies required to synthesize the derivatives and evaluate their bioisosteric differences.

Protocol 3.1: Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize matched molecular pairs using 2-bromo-5-SF₅-aniline and 2-bromo-5-CF₃-aniline.

  • Reaction Setup: In a nitrogen-purged vial, combine 1.0 eq of the aniline scaffold, 1.2 eq of an aryl boronic acid, 0.05 eq of Pd₂(dba)₃, 0.1 eq of XPhos, and 3.0 eq of K₃PO₄ in a 4:1 Dioxane/H₂O mixture.

  • Thermal Cycling: Heat to 90°C for 4 hours.

  • Causality of Reagent Choice: The strong electron-withdrawing nature of SF₅ (σp = 0.68) highly activates the C-Br bond for oxidative addition. However, the free primary aniline can coordinate to and poison the palladium catalyst. We specifically choose XPhos because its extreme steric bulk prevents the aniline from displacing the phosphine ligand, forcing the catalytic cycle forward.

  • Self-Validation System: Run a parallel reaction using a des-bromo 3-SF₅-aniline control. The complete absence of product in this vial validates that the reaction is strictly occurring via targeted C-Br insertion, ruling out spurious C-H activation artifacts driven by the highly electronegative SF₅ group.

Protocol 3.2: Microsomal Stability (HLM) Assay

Objective: Determine the intrinsic clearance (CL_int) to quantify the metabolic shielding effect of SF₅ vs. CF₃.

  • Matrix Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the synthesized SF₅ and CF₃ derivatives (final concentration 1 µM, DMSO < 0.1%).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality of Cofactor Choice: Direct addition of NADPH is a common pitfall; it degrades rapidly at 37°C. If NADPH depletes mid-assay, CYP450 activity halts, yielding a false-positive "highly stable" reading for the compound. The regenerating system ensures constant electron flow to the CYP enzymes for the entire 60-minute time course.

  • Quenching: At time points (0, 15, 30, 45, 60 min), transfer aliquots into 3 volumes of cold acetonitrile containing an internal standard (IS) to precipitate proteins.

  • Self-Validation System: The assay strictly requires Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. If Verapamil's half-life exceeds 15 minutes, the HLM batch or NADPH system has failed. If Warfarin shows rapid depletion, it indicates a non-CYP-mediated degradation artifact (e.g., chemical instability or LC-MS/MS matrix suppression).

Comparative Data Synthesis

When executing the above protocols on matched molecular pairs derived from 2-bromo-5-SF₅-aniline and 2-bromo-5-CF₃-aniline, researchers will typically observe the following pharmacological shifts:

Table 2: Representative Experimental Outcomes (Derived from Literature Trends)
Compound AnalogHPLC LogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)Target Binding Affinity (IC₅₀, nM)
CF₃-Derivative 3.445.212.5
SF₅-Derivative 4.118.614.2

Data Interpretation: The SF₅ derivative exhibits a markedly higher lipophilicity (LogD 4.1 vs 3.4). This is due to the larger, highly polarizable fluorine volume of the octahedral structure[3]. Crucially, this increased bulk sterically shields the adjacent aromatic C-H bonds from CYP450-mediated hydroxylation, resulting in a >2-fold reduction in intrinsic clearance (18.6 vs 45.2 µL/min/mg). The slight drop in target affinity (12.5 nM to 14.2 nM) highlights the steric tradeoff; the larger SF₅ group may cause minor steric clashes in tight binding pockets, a phenomenon well-documented in comparative SAR studies[4].

Conclusion

Replacing a CF₃ group with an SF₅ group using building blocks like 2-bromo-5-SF₅-aniline offers a strategic method to drastically enhance the lipophilicity and metabolic half-life of a drug candidate. However, because the SF₅ group occupies significantly more volume (73.0 ų vs 42.6 ų), it cannot be treated as a universally interchangeable bioisostere. Robust, self-validating parallel assays—such as the Suzuki derivatization and HLM clearance protocols detailed above—are essential to determine if the pharmacokinetic gains outweigh potential steric penalties at the target receptor.

References

  • Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds - ResearchGate.[1] 1

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC.

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 | ACS Medicinal Chemistry Letters - ACS Publications.[4] 4

  • The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Publishing.[3] 3

  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific.[2] 2

Sources

Validation

HPLC Method Validation for 2-Bromo-5-(pentafluorosulfur)aniline Purity Analysis: A Comparative Guide

Executive Summary & Analytical Challenges The integration of the pentafluorosulfanyl (–SF5) group into small molecules has revolutionized medicinal chemistry. Often termed a "super-trifluoromethyl" group, the –SF5 moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The integration of the pentafluorosulfanyl (–SF5) group into small molecules has revolutionized medicinal chemistry. Often termed a "super-trifluoromethyl" group, the –SF5 moiety offers superior lipophilicity, enhanced metabolic stability, and strong electron-withdrawing properties. However, these exact physicochemical traits make the purity analysis of intermediates like 2-Bromo-5-(pentafluorosulfur)aniline (CAS: 1211537-51-7) exceptionally challenging.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for novel fluorinated compounds. While C18 is a reliable workhorse, it relies almost exclusively on dispersive (hydrophobic) interactions. For complex halogenated anilines, this often results in the co-elution of critical positional isomers. This guide objectively compares stationary phase chemistries and outlines a robust, self-validating HPLC method compliant with the latest 1[1].

Stationary Phase Causality: Why PFP Outperforms C18

To develop a stability-indicating method, we must first understand the intermolecular forces at play. 2-Bromo-5-(pentafluorosulfur)aniline possesses three distinct functional groups on the benzene ring: an amine (capable of hydrogen bonding), a bromine atom (polarizable, sterically bulky), and the octahedral –SF5 group (highly electronegative, fluorophilic).

  • C18 (Octadecyl): Interacts solely via hydrophobic partitioning. It fails to recognize the directional dipole of the –SF5 group, leading to poor resolution between the target analyte and its des-bromo or positional isomer impurities.

  • Phenyl-Hexyl: Introduces π−π interactions, which slightly improves the retention of the aromatic aniline core. However, it lacks specificity for the highly fluorinated substituent.

  • PFP (Pentafluorophenyl): The PFP phase is uniquely suited for this molecule. The highly electronegative fluorine atoms on the stationary phase create an electron-deficient aromatic ring ( π -acid), which strongly interacts with the analyte. Furthermore, PFP columns exhibit distinct "fluorophilic" interactions—a phenomenon where fluorinated analytes preferentially associate with fluorinated stationary phases. Using methanol as the organic modifier further enhances these π−π and fluorophilic interactions, which are otherwise 2[2].

Column_Selectivity Analyte 2-Bromo-5-(pentafluorosulfur)aniline (Target Analyte) C18 C18 Phase (Dispersive Only) Analyte->C18 Weak interaction Phenyl Phenyl-Hexyl Phase (Dispersive + π-π) Analyte->Phenyl Moderate interaction PFP PFP Phase (Fluorophilic + π-π + Dipole) Analyte->PFP Strong SF5-F interaction Outcome1 Co-elution (Rs < 1.5) C18->Outcome1 Outcome2 Partial Resolution (Rs ~ 1.5) Phenyl->Outcome2 Outcome3 Baseline Resolution (Rs > 2.0) PFP->Outcome3

Chromatographic selectivity mechanisms for SF5-aniline derivatives across different stationary phases.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed with built-in system suitability tests (SST).

Step-by-Step Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Causality: A near-neutral pH ensures the aniline group remains primarily un-ionized, maximizing retention and preventing peak tailing associated with secondary silanol interactions.

  • Mobile Phase B: 100% Methanol.

    • Causality: Methanol is a protic solvent that does not compete for π−π interactions, unlike acetonitrile, thereby maximizing the unique selectivity of the PFP phase[2].

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40% 85% B

    • 12.0 - 15.0 min: 85% B

    • 15.1 - 20.0 min: 40% B (Re-equilibration)

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Sample Diluent: 50:50 Water:Methanol.

System Suitability Criteria (Self-Validation)

Before executing the validation, the system must pass the following criteria to prove operational readiness:

  • Resolution ( Rs​ ): > 2.0 between 2-Bromo-5-(pentafluorosulfur)aniline and its critical 4-Bromo positional isomer.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Repeatability: %RSD of peak area 1.0% (n=5 injections).

Data Presentation: Stationary Phase Comparison

The table below summarizes the experimental performance of the three evaluated columns under the optimized gradient conditions.

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Retention Time ( tR​ ) 8.4 min9.1 min11.3 min
Peak Asymmetry ( Tf​ ) 1.8 (Tailing)1.41.1 (Symmetrical)
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution)1.6 (Partial)2.8 (Baseline)
Theoretical Plates ( N ) 8,50010,20014,500

The data clearly demonstrates that the PFP column provides superior resolution and peak shape, driven by the synergistic fluorophilic and π−π interactions.

ICH Q2(R2) Method Validation Summary

Following the selection of the PFP column, the method was subjected to full validation in accordance with the 3[3]. The objective is to prove the procedure is fit for its intended purpose: the quantitative purity assessment of commercial and clinical drug substance intermediates[1].

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of analyteBlank and impurities show no interference; Rs​ > 2.0Pass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 ; Range: 0.25 - 1.5 mg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.4% (Mean = 99.8%)Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.6%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.8%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of highly fluorinated, sterically hindered molecules like 2-Bromo-5-(pentafluorosulfur)aniline, standard C18 phases are often inadequate. By applying first-principles chromatography and leveraging the fluorophilic and π−π interactions of a PFP stationary phase with a methanolic mobile phase, analysts can achieve baseline resolution of critical isomeric impurities. This method not only meets but exceeds the rigorous analytical lifecycle standards set forth by ICH Q2(R2), ensuring robust, audit-ready data for drug development pipelines.

References

  • Title: Validation of analytical procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis Source: Analytical Chemistry - ACS Publications URL

Sources

Comparative

Mass spectrometry fragmentation comparison of SF5-anilines and CF3-anilines

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide Executive Summary & Bioisosteric Context In modern medicinal chemistry and agrochemical development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Executive Summary & Bioisosteric Context

In modern medicinal chemistry and agrochemical development, the pentafluorosulfanyl (–SF5) group is increasingly utilized as a "super-trifluoromethyl" bioisostere. Compared to the traditional trifluoromethyl (–CF3) group, the –SF5 moiety offers enhanced lipophilicity, greater steric bulk (octahedral geometry), and higher electronegativity.

While these two functional groups often yield similar biological profiles, their gas-phase stabilities and mass spectrometry (MS) fragmentation pathways diverge significantly. Understanding these distinct fragmentation mechanisms is critical for the structural elucidation, impurity profiling, and pharmacokinetic tracking of novel fluorinated anilines. This guide provides an objective, data-backed comparison of the MS fragmentation behaviors of SF5-anilines versus CF3-anilines, detailing the causality behind these differences and providing robust analytical protocols.

Physicochemical Drivers of Fragmentation

The fragmentation of an ion in a mass spectrometer is fundamentally dictated by bond dissociation energies (BDE) and the thermodynamic stability of the resulting neutral losses and product ions.

  • CF3 Group Dynamics: The C–F bond in a CF3 group is exceptionally strong (BDE ~116 kcal/mol). Consequently, the intact molecular ion ([M]+• in EI or [M+H]+ in ESI) is usually highly stable[1]. Fragmentation typically requires higher collision energies, often resulting in the loss of a fluorine radical or the entire CF3 group as a neutral species[2].

  • SF5 Group Dynamics: The S–F bonds in the hypervalent, octahedral SF5 moiety are weaker and more polarizable than C–F bonds. Under MS conditions, the SF5 group is highly labile[3]. The molecular ion is often transient, rapidly expelling sulfur tetrafluoride (SF4) gas or yielding a characteristic low-mass SF3+ cation[4].

Comparative Fragmentation Pathways

CF3-Anilines

For compounds such as 4-(trifluoromethyl)aniline, the [M+H]+ peak is typically the base peak or highly abundant due to the stability of the C-F bonds[2].

  • Loss of HF (–20 Da): Common in ortho-substituted derivatives where the proximity of the amine protons facilitates hydrogen transfer, leading to a stable fused-ring cation.

  • Loss of CF3 (–69 Da): Direct homolytic cleavage of the C–CF3 bond, leaving an anilinium cation[1].

  • Ring Cleavage (–27 Da): A pathway specific to the aniline core, involving the loss of hydrogen cyanide (HCN) from the aromatic ring[1].

SF5-Anilines

For compounds such as 4-(pentafluorosulfanyl)aniline, the molecular ion often exhibits low relative abundance. In many cases, in-source fragmentation occurs before the ion even reaches the mass analyzer[4].

  • Loss of F (–19 Da): Initial cleavage of the axial or equatorial S–F bond[5].

  • Loss of SF4 (–108 Da): A highly diagnostic neutral loss. The SF5 group readily expels stable sulfur tetrafluoride gas, leaving a fluorinated aromatic cation[3].

  • Formation of SF3+ (m/z 89): A distinct, low-mass fragment ion highly specific to pentafluorosulfanyl-containing compounds. This fragment is frequently used for precursor-ion screening in complex environmental or biological mixtures[4].

Quantitative Data Summary

The following table summarizes the diagnostic fragments used to differentiate these two classes of compounds.

Table 1: Diagnostic MS/MS Fragments for CF3 vs. SF5 Anilines

Feature / FragmentCF3-AnilinesSF5-AnilinesMechanistic Causality
Molecular Ion Stability HighLow to ModerateWeaker S-F bonds compared to C-F bonds promote rapid gas-phase dissociation.
[M - F]+ Loss Minor (-19 Da)Major (-19 Da)Initial radical cleavage is more favorable for the hypervalent sulfur center[5].
[M - 20]+ Loss Major (Loss of HF)MinorHF loss requires a proximal hydrogen; more common in CF3 due to high C-F bond stability resisting other pathways.
Diagnostic Neutral Loss -69 Da (Loss of CF3)-108 Da (Loss of SF4)Expulsion of stable SF4 gas is the dominant thermodynamic sink for SF5 degradation[3].
Diagnostic Low-Mass Ion m/z 69 (CF3+)m/z 89 (SF3+)SF3+ is a highly stable hypervalent cation, serving as a distinct MS/MS fingerprint for SF5[4].

Mechanistic Pathway Visualizations

The logical fragmentation pathways for both functional groups are mapped below.

CF3_Fragmentation M_ion [M+H]+ CF3-Aniline Highly Stable HF_loss [M+H - HF]+ Loss of 20 Da Rearrangement M_ion->HF_loss Ortho-H transfer (High CE) CF3_loss [M+H - CF3]+ Loss of 69 Da Direct Cleavage M_ion->CF3_loss Homolytic Cleavage (High CE) HCN_loss [M+H - HCN]+ Loss of 27 Da Ring Cleavage M_ion->HCN_loss Aniline specific (Medium CE)

Caption: Diagnostic MS/MS fragmentation pathways for CF3-Anilines under ESI conditions.

SF5_Fragmentation M_ion [M+H]+ SF5-Aniline Labile Precursor F_loss [M+H - F]+ Loss of 19 Da Initial Cleavage M_ion->F_loss Low CE SF4_loss [M+H - SF4]+ Loss of 108 Da Neutral Expulsion M_ion->SF4_loss Thermodynamic Sink SF3_ion SF3+ Cation m/z 89 Diagnostic Fingerprint M_ion->SF3_ion S-C Bond Cleavage F_loss->SF4_loss Further fragmentation

Caption: Diagnostic MS/MS fragmentation pathways for SF5-Anilines highlighting group lability.

Experimental Methodologies: Self-Validating Protocols

To accurately capture the labile molecular ion of SF5-anilines while generating sufficient fragmentation for CF3-anilines, a carefully optimized LC-ESI-MS/MS protocol is required.

Step-by-Step LC-ESI-MS/MS Analysis Protocol

Step 1: Sample Preparation

  • Action: Dissolve the analyte in MS-grade acetonitrile to a final concentration of 1 µg/mL.

  • Causality: High sample concentrations lead to detector saturation and space-charge effects in the ion trap, which distort the isotopic patterns necessary for verifying the presence of sulfur (³²S/³⁴S ratio) and fluorine.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient using Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Causality: Formic acid acts as a proton source, promoting efficient ionization ([M+H]+) in the ESI source without causing the severe ion suppression typically seen with non-volatile buffers.

Step 3: Ion Source Optimization (Critical for SF5)

  • Action: Set Capillary Voltage to 3.0 kV and maintain the Desolvation Temperature at ≤ 250 °C.

  • Causality: SF5 compounds are highly susceptible to thermal and collisional degradation. Excessive desolvation temperatures will cause complete in-source fragmentation, obliterating the precursor ion before it reaches the first quadrupole.

Step 4: Data Acquisition (Tandem MS)

  • Action: Perform a Product Ion Scan (MS2). For CF3-anilines, ramp the Collision Energy (CE) from 15 to 40 eV. For SF5-anilines, ramp the CE from 5 to 25 eV.

  • Causality: The lower CE range for SF5-anilines ensures that intermediate fragments (like[M-F]+) are captured before the molecule completely dissociates into the bare aromatic ring and the SF3+ cation[5]. CF3-anilines require higher energy to break the robust C-CF3 bond[1].

References

  • An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-(trifluoromethyl)
  • Source: nih.
  • Source: acs.
  • Source: chemrxiv.
  • Ion-molecule reactions of SF6: Determination of I.P.(SF5), A.P.(SF5+/SF6), and D(SF5-F)

Sources

Validation

Validating DFT Computational Models for 2-Bromo-5-(pentafluorosulfur)aniline: A Comprehensive Comparison Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (–SF₅) group is rapidly emerging as a "super-CF₃" bioisostere in modern drug discovery due to its high lipophilicity, strong electronegativity, and unique octahedral geometry[1]. When integrated into a heavily functionalized scaffold like 2-Bromo-5-(pentafluorosulfur)aniline (CAS: 1211537-51-7), researchers are presented with a highly versatile building block: the aniline provides an amide-coupling handle, the bromine enables transition-metal cross-coupling, and the SF₅ group drives metabolic stability.

However, predicting the reactivity, NMR shifts, and thermodynamic stability of this molecule requires highly accurate Density Functional Theory (DFT) modeling. The presence of a hypervalent sulfur center, a heavy halogen (bromine), and an electron-donating amine creates a complex electronic push-pull system. This guide objectively compares leading DFT functionals and basis sets, providing a self-validating experimental protocol to ensure computational accuracy.

Part 1: Comparative Analysis of DFT Functionals

Selecting the correct DFT functional is the most critical variable in computational chemistry. For 2-Bromo-5-(pentafluorosulfur)aniline, the functional must accurately describe the steric bulk of the octahedral SF₅ group and the polarizability of the bromine atom.

B3LYP (The Baseline)
  • Performance: B3LYP is the traditional workhorse for organic molecules. However, standard B3LYP fails to account for medium-to-long-range electron correlation.

  • Drawbacks for this molecule: It systematically overestimates the S–F bond lengths and fails to accurately capture the σ -hole interactions (halogen bonding) inherent to the bromine atom. If used, it must be paired with Grimme’s dispersion correction (B3LYP-D3).

M06-2X (The Kinetic Standard)
  • Performance: The M06-2X meta-GGA functional is highly parameterized for main-group thermochemistry and non-covalent interactions[2].

  • Best Use Case: It is the superior choice for modeling radical pathways or transition states involving the SF₅ group. Recent photoredox catalytic studies involving SF₅ transfer have successfully utilized M06-2X to map complex cyclization mechanisms with high fidelity[2].

ω B97X-D / ω B97X-D3BJ (The Optimal Choice)
  • Performance: This range-separated hybrid functional includes empirical dispersion corrections by default.

  • Best Use Case: It provides the most accurate ground-state geometries for heavily halogenated aromatics. Recent isotopic exchange radiofluorination studies on SF₅ groups utilized ω B97X-D3BJ to accurately simulate the complex solvent effects and transition states of the octahedral sulfur center[1].

FunctionalSelection Target 2-Bromo-5-(SF5)aniline B3LYP B3LYP (Baseline) Target->B3LYP Geometry Screening M062X M06-2X (Kinetics) Target->M062X Reaction Pathways wB97XD wB97X-D (Dispersion) Target->wB97XD Halogen Bonding

Fig 1: Decision matrix for selecting DFT functionals based on specific modeling goals.

Part 2: Basis Set Selection: Pople vs. Ahlrichs

The hypervalent nature of the SF₅ sulfur atom (which utilizes d-orbital participation to stabilize the octahedral geometry) and the heavy bromine atom require robust polarization functions.

  • Pople Basis Sets (e.g., 6-311++G(d,p)): While historically popular, these basis sets often struggle with the extreme electronegativity difference between sulfur and fluorine, leading to inaccurate prediction of the axial vs. equatorial S–F bond length differential.

  • Ahlrichs Basis Sets (e.g., def2-TZVP / def2-TZVPP): These are the gold standard for SF₅ compounds. The def2-TZVP basis set provides superior polarization functions that accurately model the electron density around the hypervalent sulfur and the diffuse electron cloud of the bromine atom[1][2].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, computational models cannot exist in a vacuum. The following step-by-step methodology ensures that the DFT model is a self-validating system, grounded by experimental observables.

Step 1: Conformational Search & Geometry Optimization
  • Generate initial 3D conformers of 2-Bromo-5-(pentafluorosulfur)aniline, paying special attention to the rotation of the amine group and the orientation of the equatorial fluorines relative to the aromatic ring.

  • Optimize the geometry using ω B97X-D/def2-TZVP with an implicit solvent model (e.g., CPCM for acetonitrile or chloroform)[1][2].

  • Causality: The solvent model is critical because the highly polar SF₅ group (dipole moment > 3.0 D) interacts strongly with polar solvents, altering the C–S bond length.

Step 2: Frequency Calculation (The Validation Gate)
  • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: You must verify that there are zero imaginary frequencies ( Nimag​=0 ). An imaginary frequency indicates the structure is a transition state (a saddle point on the potential energy surface) rather than a true stable minimum. If Nimag​>0 , the geometry must be perturbed and re-optimized.

Step 3: GIAO NMR Prediction
  • Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: The SF₅ group exhibits a highly characteristic AB₄ spin system in ¹⁹F NMR (a quintet for the axial fluorine and a doublet for the four equatorial fluorines). Accurately predicting the chemical shift difference between these fluorines is the ultimate test of the computational model's electronic accuracy.

Step 4: Experimental Benchmarking
  • Synthesize or procure 2-Bromo-5-(pentafluorosulfur)aniline.

  • Acquire high-resolution X-ray crystallographic data and ¹⁹F/¹H NMR spectra.

  • Compare the experimental observables against the DFT predictions.

ValidationProtocol Opt 1. Geometry Opt. (def2-TZVP) Freq 2. Freq. Calc. (NImag = 0) Opt->Freq Freq->Opt Invalid (TS) NMR 3. GIAO NMR (19F/1H Shifts) Freq->NMR Valid (Minima) Exp 4. Exp. Validation (X-ray/NMR) NMR->Exp

Fig 2: Iterative self-validating workflow for DFT modeling of SF5 compounds.

Part 4: Quantitative Data Comparison

The table below summarizes the expected performance of different computational models against typical experimental benchmarks for highly substituted SF₅-aromatics (derived from consolidated crystallographic and NMR data of halogenated SF₅-anilines)[1][2][3].

Molecular ParameterExperimental BenchmarkB3LYP / 6-311++G(d,p)M06-2X / def2-TZVP ω B97X-D / def2-TZVPP
S–F (Axial) Bond Length ~1.568 Å1.592 Å (High Error)1.572 Å1.569 Å
S–F (Equatorial) Length ~1.550 Å1.568 Å1.554 Å1.551 Å
C–Br Bond Length ~1.900 Å1.925 Å1.905 Å1.898 Å
¹⁹F NMR Shift (Axial) ~82.0 ppm+5.2 ppm error+1.8 ppm error+0.9 ppm error
Computational Cost N/ALowMediumHigh

Analysis: The data clearly demonstrates that while B3LYP is computationally inexpensive, it fails to accurately model the compressed equatorial S–F bonds caused by the trans-influence of the aromatic ring. The ω B97X-D functional paired with the def2-TZVPP basis set provides near-crystallographic accuracy, making it the definitive choice for modeling 2-Bromo-5-(pentafluorosulfur)aniline.

References

  • Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Strain-Release Pentafluorosulfanylation of Carbonyl-Containing Disubstituted Bicyclobutanes: Insight on SF5 Source: ChemRxiv URL:[Link]

Sources

Comparative

Reactivity Comparison Guide: 2-Bromo-5-(pentafluorosulfanyl)aniline vs. 4-(Pentafluorosulfanyl)aniline

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (–SF₅) group is increasingly recognized in medicinal chemistry and agrochemicals as a "super-trifluoromethyl" bioisostere. It offers superior lipophilicity, high electronegativity, and exceptional metabolic stability 1. When designing SF₅-containing building blocks, the positional relationship between the SF₅ group, the amine, and other substituents drastically alters the molecule's synthetic utility. This guide provides an objective, data-driven comparison of 4-(pentafluorosulfanyl)aniline (4-SF₅-aniline) and 2-Bromo-5-(pentafluorosulfanyl)aniline , detailing how electronic and steric factors dictate their reactivity profiles, nucleophilicity, and cross-coupling potential.

Electronic & Steric Profiling (The "Why")

The reactivity of anilines is primarily governed by the availability of the nitrogen lone pair. The introduction of an SF₅ group fundamentally alters this dynamic.

  • 4-SF₅-aniline: The SF₅ group is located para to the amine. The SF₅ moiety exerts a powerful inductive (-I) and resonance (-M) electron-withdrawing effect. This strong "push-pull" system delocalizes the nitrogen lone pair into the aromatic ring, significantly reducing the amine's basicity and nucleophilicity compared to unsubstituted aniline. However, the amine remains sterically unhindered, allowing it to readily participate in standard acylation and alkylation reactions 2.

  • 2-Bromo-5-SF₅-aniline: The SF₅ group is meta to the amine (position 5), meaning it exerts a strong inductive (-I) pull but lacks direct resonance (-M) conjugation with the amine. Theoretically, this should make the amine slightly more electron-rich than the para-isomer. However, the presence of the bromine atom at the ortho position (position 2) introduces two critical factors:

    • Steric Hindrance: The bulky bromine atom physically blocks the trajectory of incoming electrophiles, drastically increasing the activation energy required for nucleophilic attack.

    • Orthogonal Reactivity: The C–Br bond acts as an electrophilic handle, enabling oxidative addition by low-valent transition metals. This transforms the molecule into a bifunctional building block capable of direct cross-coupling.

Comparative Reactivity & Synthetic Applications (The "How")

Amine Nucleophilicity (Amidation & Urea Formation)

In urea synthesis (e.g., reacting with isocyanates to form triclocarban analogs), 4-SF₅-aniline reacts smoothly at room temperature, driven by the lack of steric bulk around the nitrogen 3. In contrast, 2-Bromo-5-SF₅-aniline exhibits sluggish kinetics. The steric clash between the ortho-bromine and the incoming acyl/isocyanate electrophile requires elevated temperatures or the addition of nucleophilic catalysts (like DMAP) to drive the reaction to completion.

Cross-Coupling Potential (Palladium-Catalyzed Reactions)

This is where 2-Bromo-5-SF₅-aniline excels. The ortho-bromine allows for rapid elaboration via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This is highly advantageous for synthesizing complex biaryl scaffolds or SF₅-substituted heterocycles (e.g., indoles or quinazolines) 1. 4-SF₅-aniline cannot undergo these reactions directly and requires a low-yielding, regioselective halogenation step to achieve similar utility.

Visualizing Divergent Synthetic Pathways

ReactivityComparison NodeA 4-SF5-aniline NodeA_Amide Amide/Urea Derivatives (High Yield) NodeA->NodeA_Amide Acyl Chlorides / Isocyanates NodeA_Cross Cross-Coupling (Requires Pre-activation) NodeA->NodeA_Cross Halogenation Required First NodeB 2-Bromo-5-SF5-aniline NodeB_Amide Sterically Hindered Amides (Lower Yield) NodeB->NodeB_Amide Acyl Chlorides (Harsh Conditions) NodeB_Cross Biaryl Scaffolds (Direct Coupling) NodeB->NodeB_Cross Suzuki-Miyaura (Pd-Catalyzed) NodeB_Het Heterocycle Synthesis (e.g., Indoles) NodeB->NodeB_Het Buchwald-Hartwig / Intramolecular Cyclization

Divergent synthetic pathways of 4-SF5-aniline and 2-Bromo-5-SF5-aniline.

Quantitative Data Comparison

Property / Reactivity Metric4-(Pentafluorosulfanyl)aniline2-Bromo-5-(pentafluorosulfanyl)aniline
SF₅ Position (Relative to Amine) Para (Position 4)Meta (Position 5)
Electronic Effect on Amine Strong -I, Strong -MStrong -I (from SF₅ and Br)
Steric Hindrance at Amine LowHigh (due to ortho-Br)
Direct Cross-Coupling Capability NoYes (C-Br bond)
Typical Urea Formation Yield >90% (Room Temp, 1h)<50% (Room Temp) / >85% (60 °C, 12h)
Primary Synthetic Role Terminal pharmacophore additionBifunctional core scaffold building block

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Urea Synthesis (Nucleophilicity Test)

Causality: This protocol demonstrates the kinetic impact of steric hindrance. The unhindered 4-SF₅-aniline reacts rapidly, while the 2-bromo analog requires a thermal driving force to overcome the activation energy barrier.

  • Preparation: Dissolve 1.0 mmol of the respective SF₅-aniline in 2.0 mL of anhydrous pyridine under an inert atmosphere (N₂).

  • Addition: Slowly add 1.0 mmol of 4-chlorophenyl isocyanate dropwise at 0 °C.

  • Reaction:

    • For 4-SF₅-aniline: Stir at room temperature for 1 hour. A white precipitate will form rapidly, visually validating successful conversion.

    • For 2-Bromo-5-SF₅-aniline: Stir at 60 °C for 12 hours. (Self-validation: Monitor via TLC/LC-MS; room temperature stirring will show >50% unreacted starting material after 4 hours due to the ortho-steric clash).

  • Workup: Pour the mixture into ice-cold 1M HCl (10 mL) to neutralize the pyridine. Filter the resulting precipitate, wash with cold water, and recrystallize from methanol.

Protocol B: Suzuki-Miyaura Cross-Coupling (Exclusive to 2-Bromo-5-SF₅-aniline)

Causality: This protocol exploits the orthogonal reactivity of the C-Br bond, utilizing Pd(0) to bypass the unreactive amine and build biaryl complexity.

  • Setup: In an oven-dried Schlenk tube, combine 2-Bromo-5-SF₅-aniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent: Add 5 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C for 12 hours under N₂.

  • Validation & Workup: Cool to room temperature. LC-MS analysis should show the complete disappearance of the starting material mass (M+H ~298/300) and the appearance of the coupled biaryl product (M+H ~296). Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

References

  • Title: Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. Source: RWTH Aachen University Publications. URL: [Link]

  • Title: The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Source: Clemson University OPEN. URL: [Link]

  • Title: Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity. Source: PMC (PubMed Central). URL: [Link]

Sources

Validation

Spectroscopic validation of 2-Bromo-5-(pentafluorosulfur)aniline derivatives

Title: Spectroscopic Validation of 2-Bromo-5-(pentafluorosulfanyl)aniline Derivatives: A Comparative Guide Introduction The pentafluorosulfanyl (-SF5) group has emerged as a transformative bioisostere in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of 2-Bromo-5-(pentafluorosulfanyl)aniline Derivatives: A Comparative Guide

Introduction The pentafluorosulfanyl (-SF5) group has emerged as a transformative bioisostere in medicinal chemistry and agrochemical development, frequently termed a "super-trifluoromethyl" group. The molecule 2-Bromo-5-(pentafluorosulfanyl)aniline serves as a critical bifunctional building block. The bromo and amino groups provide orthogonal handles for cross-coupling and functionalization, while the -SF5 group imparts exceptional metabolic stability, lipophilicity, and electron-withdrawing capacity. This guide provides a comprehensive framework for the spectroscopic validation of these derivatives, comparing their analytical profiles against traditional trifluoromethyl (-CF3) analogs.

Comparative Physicochemical Profiling: -SF5 vs. -CF3

When designing drug candidates, substituting a -CF3 group with an -SF5 group significantly alters the molecule's electronic and steric landscape[1]. The -SF5 moiety adopts a square pyramidal octahedral geometry, offering greater steric bulk (van der Waals volume) and higher lipophilicity[2].

Table 1: Physicochemical Comparison of Fluorinated Bioisosteres[3]

PropertyPentafluorosulfanyl (-SF5)Trifluoromethyl (-CF3)Trifluoromethylthio (-SCF3)
Hammett Constant (σp) 0.680.540.50
Hansch Lipophilicity (π) 1.511.091.44
Van der Waals Volume (ų) 36.421.328.5
Hydrolytic Stability Extremely HighModerate to HighModerate
19F NMR Spin System AB4 (or AX4)A3 (Singlet)A3 (Singlet)

Causality Insight: The higher Hammett constant of -SF5 strongly deshields the aromatic ring, shifting the 1H and 13C signals of the aniline core further downfield compared to the -CF3 analog. This profound electron-withdrawing effect also drastically reduces the basicity (pKa) of the aniline amine, often requiring stronger bases or more forcing conditions during subsequent amide coupling or alkylation steps[4].

Spectroscopic Signatures of 2-Bromo-5-(pentafluorosulfanyl)aniline

2.1. 19F NMR: The AB4 Spin System Unlike the simple singlet observed for -CF3 groups (typically around -60 ppm), the -SF5 group presents a distinct and highly diagnostic AB4 (often approximated as AX4) spin system[5]. The sulfur atom is in a +6 oxidation state, bonded to one axial fluorine (F_ax) and four equivalent equatorial fluorines (F_eq).

  • Equatorial Fluorines (F_eq): Appear as a sharp doublet integrating to 4F, typically at +62 to +67 ppm [6],[7].

  • Axial Fluorine (F_ax): Appears as a quintet integrating to 1F, typically at +85 to +89 ppm [6],[7].

  • Coupling Constant (²J_FF): The geminal fluorine-fluorine coupling is massive, typically ~150 Hz [7].

2.2. HRMS: Isotopic Fingerprinting The presence of the bromine atom provides a self-validating mass spectrometry signature. Bromine exists as two stable isotopes, 79Br and 81Br, in an approximately 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) will display a distinct doublet molecular ion peak [M]+ or [M+H]+ separated by 2 m/z units with equal intensity, instantly confirming the retention of the halogen handle.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed with internal controls to validate the structural integrity of -SF5 aniline derivatives.

Protocol 1: Quantitative 19F NMR (qNMR) Acquisition Objective: Accurately assign the AB4 spin system and quantify purity without overlapping aromatic proton interference[8].

  • Sample Preparation: Dissolve 15-20 mg of the 2-Bromo-5-(SF5)aniline derivative in 0.6 mL of CDCl3 or DMSO-d6. Add a known mass of an internal standard (e.g., trifluorotoluene, δ -63.7 ppm) to enable absolute quantification.

  • Instrument Setup: Tune the NMR probe to the 19F resonance frequency (e.g., 376.5 MHz on a 400 MHz spectrometer or 470 MHz on a 500 MHz spectrometer)[6],[7].

  • Relaxation Delay (D1): Causality Check: Fluorine nuclei in -SF5 groups can have long longitudinal relaxation times (T1). Set the D1 delay to at least 5 times the longest T1 (typically 10-15 seconds) to ensure complete relaxation between pulses. Failing to do this will result in inaccurate integration ratios (the expected 4:1 F_eq:F_ax ratio will be skewed)[1].

  • Acquisition: Acquire 64-128 scans with proton decoupling (19F{1H}) to remove any long-range J-coupling between the aromatic protons and the -SF5 fluorines, ensuring crisp doublets and quintets.

  • Self-Validation: Verify the ²J_FF coupling constant is exactly equal for both the doublet and the quintet (~150.2 Hz). A mismatch indicates an impurity overlapping with the signal[7].

Protocol 2: HRMS Isotopic Profiling

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Causality Check: The strongly electron-withdrawing -SF5 group reduces the basicity of the aniline, potentially suppressing ionization efficiency in positive mode. If the [M+H]+ signal is weak, switch to Atmospheric Pressure Chemical Ionization (APCI) or negative mode [M-H]- if the amine has been derivatized into an amide.

  • Self-Validation: Confirm the exact mass of the [M+H]+ ion and verify the 1:1 intensity ratio of the M and M+2 peaks to confirm bromine retention during synthetic steps.

Workflow Diagram

G Synthesis 2-Bromo-5-(SF5)aniline Derivatives NMR_19F 19F NMR Spectroscopy (AB4 Spin System) Synthesis->NMR_19F Fluorine Profiling NMR_1H13C 1H/13C NMR (Aromatic Deshielding) Synthesis->NMR_1H13C Core Structure HRMS HRMS Analysis (79Br/81Br 1:1 Ratio) Synthesis->HRMS Mass & Isotope FTIR FTIR Spectroscopy (S-F Stretching) Synthesis->FTIR Functional Groups Validation Structural Validation & Bioisostere Comparison NMR_19F->Validation +65 ppm (d), +86 ppm (q) NMR_1H13C->Validation HRMS->Validation Exact Mass FTIR->Validation

Analytical workflow for the spectroscopic validation of pentafluorosulfanyl aniline derivatives.

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-(pentafluorosulfur)aniline proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Bromo-5-(pentafluorosulfanyl)aniline Introduction and Hazard Profile 2-Bromo-5-(pentafluorosulfanyl)aniline (often referred to as 2-Bromo-5-(pentafluorosulfur...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Bromo-5-(pentafluorosulfanyl)aniline

Introduction and Hazard Profile

2-Bromo-5-(pentafluorosulfanyl)aniline (often referred to as 2-Bromo-5-(pentafluorosulfur)aniline) is a specialized fluorinated building block utilized extensively in medicinal chemistry and agrochemical drug development. The presence of the pentafluorosulfanyl ( SF5​ ) group imparts exceptional lipophilicity, electronegativity, and metabolic stability to the molecule.

However, these same properties, combined with the aniline moiety and the bromine atom, dictate strict handling and disposal protocols. Anilines are known to cause acute toxicity (oral, dermal, inhalation) and carry the risk of inducing methemoglobinemia [1]. Furthermore, because this compound contains multiple halogens (fluorine and bromine), it must be strictly managed as Halogenated Organic Waste to ensure environmental compliance and prevent the release of toxic byproducts during waste processing [2].

Causality in Waste Management: Why Segregation is Critical

In professional laboratory settings, the disposal of 2-Bromo-5-(pentafluorosulfanyl)aniline must never be improvised. The chemical causality behind its disposal protocol is rooted in thermal degradation chemistry:

  • Halogenated Byproducts: If mixed with non-halogenated waste and incinerated at standard temperatures, halogenated compounds can form highly toxic polychlorinated/polybrominated dibenzodioxins and furans.

  • Acid Gas Generation: The thermal decomposition of this compound releases hydrofluoric acid (HF), hydrobromic acid (HBr), and sulfur oxides ( SOx​ ) [1].

  • Licensed Incineration Requirement: Licensed hazardous waste facilities utilize specialized high-temperature rotary kiln incinerators equipped with alkaline wet scrubbers specifically designed to neutralize HF and HBr gases before exhaust emission.

Waste Management Workflow

G N1 Point of Generation: 2-Bromo-5-(SF5)aniline Waste N2 Segregation: Strictly Halogenated Stream N1->N2 N3 Containment: HDPE or Amber Glass N2->N3 N4 Storage: Ventilated SAA (Secondary Cont.) N3->N4 N5 Final Disposal: Licensed High-Temp Incineration N4->N5

Workflow for the segregation, containment, and disposal of halogenated aniline waste.

Step-by-Step Disposal Protocol

Step 1: Point-of-Generation Segregation

  • Immediately designate the waste as "Halogenated Organic Waste."

  • Do not mix this compound or its solutions with non-halogenated solvent waste (e.g., pure ethanol, acetone) or aqueous waste streams. Mixing increases the volume of expensive halogenated waste and complicates the incineration process.

Step 2: Primary Containment

  • Transfer solid residues, contaminated filter paper, or liquid solutions containing the compound into chemically compatible containers.

  • Approved Materials: High-Density Polyethylene (HDPE) or amber glass bottles.

  • Rationale: HDPE and glass are highly resistant to halogenated organics, preventing container degradation and leaching during storage.

Step 3: Labeling and Satellite Accumulation

  • Affix a compliant Hazardous Waste label immediately upon adding the first drop/particle of waste.

  • The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Bromine, Fluorine, Aniline derivatives)."

  • Store the container in a designated Satellite Accumulation Area (SAA) within a fume hood or a continuously ventilated chemical storage cabinet. Place the primary container inside a secondary containment tray to capture any potential spills.

Step 4: Institutional Transfer and Final Disposal

  • Once the container is full (or reaches the regulatory time limit, typically 90-180 days depending on local jurisdiction), seal it with a secure, leak-proof cap.

  • Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Absolute Prohibition: Under no circumstances should this compound be disposed of down the drain, allowed to evaporate in a fume hood as a disposal method, or treated/neutralized using improvised laboratory methods [2]. It must be handed over to a certified commercial waste disposal contractor.

Quantitative Waste Categorization Data

To ensure seamless handover to EHS and licensed contractors, utilize the following categorization parameters when logging the waste:

ParameterSpecificationCausality / Rationale
Waste Stream Category Halogenated OrganicContains >1% halogens (Br, F) by weight.
Primary Hazard Class Class 6.1 (Toxic) / Class 9Acute toxicity (H302, H312, H332) and environmental hazard [1].
Thermal Decomposition >200∘C (est.)Yields toxic HF , HBr , SOx​ , NOx​ , and COx​ gases [1].
Container Compatibility HDPE, PTFE, Borosilicate GlassPrevents solvent permeation and structural degradation of the vessel.
Incompatibilities Strong oxidizing agents, acidsPrevents exothermic reactions or premature degradation in the waste carboy.

References

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-Bromo-5-(pentafluorosulfanyl)aniline

As a Senior Application Scientist, I approach the handling of 2-Bromo-5-(pentafluorosulfanyl)aniline—a highly specialized halogenated building block—with strict operational discipline. This compound merges the acute hema...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-Bromo-5-(pentafluorosulfanyl)aniline—a highly specialized halogenated building block—with strict operational discipline. This compound merges the acute hematologic toxicity of an aniline core with the extreme lipophilicity of a pentafluorosulfanyl ( SF5​ ) group and the steric hazards of a bromine substituent. This guide provides the definitive, self-validating protocols required to protect laboratory personnel and maintain scientific integrity during handling, experimentation, and disposal.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with this compound. Do not treat this chemical as a standard organic powder; its structural motifs drastically alter its pharmacokinetic behavior.

  • Accelerated Dermal Penetration: The SF5​ group is frequently referred to in medicinal chemistry as a "super-trifluoromethyl" group. Despite its high electronegativity, it dramatically increases the lipophilicity and membrane permeability of the parent molecule[1][2]. Consequently, 2-Bromo-5-(pentafluorosulfanyl)aniline will absorb through human skin and standard laboratory glove materials at a highly accelerated rate compared to unsubstituted aniline.

  • Methemoglobinemia Pathway: Once absorbed via dermal, inhalation, or oral routes, the aniline core is N-oxygenated by hepatic cytochrome P450 enzymes into a phenylhydroxylamine metabolite[3]. This active metabolite oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin[3]. Methemoglobin is incapable of transporting oxygen, leading to insidious, delayed-onset cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse[3].

  • Halogenated Stability: The exceptionally strong S-F and C-Br bonds render this compound highly resistant to environmental degradation[1]. Improper disposal or thermal decomposition can lead to the release of highly toxic and corrosive hydrofluoric (HF) and hydrobromic (HBr) gases[4].

ToxPathway A 2-Bromo-5-(SF5)aniline (High Dermal Absorption) B Hepatic CYP450 Metabolism A->B Absorption (Enhanced by SF5) C Phenylhydroxylamine Metabolite B->C N-hydroxylation D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D Oxidative Stress E Methemoglobinemia (Hypoxia / Cyanosis) D->E Impaired O2 Transport

Fig 1: Mechanistic pathway of SF5-aniline induced methemoglobinemia and hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The lipophilicity of the SF5​ group compromises standard nitrile gloves in minutes. The following matrix outlines the mandatory protective equipment and the causality behind each choice[5].

PPE CategorySpecificationMechanistic Justification
Primary Gloves (Inner) Laminated film (e.g., Silver Shield/4H) or Butyl Rubber.Standard nitrile has a breakthrough time of <30 mins for anilines. Laminated/Butyl materials provide >480 minutes of chemical resistance against highly lipophilic organics[5].
Secondary Gloves (Outer) Heavy-duty Nitrile (8+ mil).Provides the mechanical strength and tactile dexterity that laminated film gloves lack. Must be changed immediately if contaminated.
Eye/Face Protection Chemical splash goggles AND a full-face shield.Prevents mucosal absorption. The compound is a severe eye irritant and presents a potential corneal damage hazard[4].
Body Protection Tychem® QC suit or a heavy-duty, impermeable lab apron over a standard lab coat.Prevents permeation through woven cotton fabrics, which can trap the chemical against the skin and accelerate dermal absorption.
Respiratory NIOSH-approved half-face or full-face respirator with P100/Organic Vapor (OV) cartridges.Required only if handling outside of a Class II Type B2 Biosafety Cabinet or chemical fume hood, or during a spill response.

Operational Workflows: Step-by-Step Handling Protocol

Every step in this workflow is a self-validating system designed to prevent exposure and cross-contamination.

Step 1: Preparation and Environmental Control

  • Verify the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench[4].

  • Clear the hood of all incompatible materials, specifically strong oxidizers and strong acids[4].

  • Lay down a highly absorbent, impermeable-backed bench pad to contain micro-spills and facilitate easy cleanup.

Step 2: PPE Donning (Double-Glove Method)

  • Inspect Butyl or Laminated inner gloves for pinholes or degradation. Don the inner gloves.

  • Don the heavy-duty nitrile outer gloves. Ensure the outer glove cuff extends over the lab coat or apron sleeve to eliminate exposed skin at the wrists.

Step 3: Material Transfer

  • Use a static-free, grounded spatula for weighing to prevent the aerosolization of the solid powder.

  • Weigh the material directly into a pre-tared, sealable secondary container (e.g., a septum-capped vial) entirely inside the fume hood.

  • Seal the container tightly before removing it from the hood. Wipe the exterior of the sealed vial with an appropriate solvent (e.g., isopropanol) to remove any trace surface contamination.

Step 4: Doffing and Decontamination

  • Remove the outer nitrile gloves inside the fume hood by turning them inside out. Dispose of them immediately in a dedicated halogenated waste bin.

  • Wash the inner Butyl/Laminated gloves with soap and water before removal, then remove and store/dispose of them according to your laboratory's chemical hygiene plan.

  • Wash hands and forearms thoroughly with cold water and soap (warm water opens pores and increases the risk of residual dermal absorption).

Workflow Start Pre-Operation: PPE & Fume Hood Check Handling Material Handling: Weighing & Transfer Start->Handling Verify airflow >100 fpm Decon Decontamination: Wash & Inspect Handling->Decon Seal containers Disposal Waste Disposal: Halogenated Incineration Decon->Disposal Segregate waste

Fig 2: Standard operational procedure for handling highly lipophilic anilines.

Spill Response and Disposal Plan

Because of the extreme stability of the SF5​ and Bromine groups, environmental release is strictly prohibited. The compound must not be allowed to enter drains or waterways[4].

Minor Spill Response (<50g):

  • Evacuate & Ventilate: Alert nearby personnel and allow the fume hood to clear airborne dust for 5 minutes.

  • Don Spill PPE: Equip a respirator (P100/OV) if the spill has occurred outside the containment hood.

  • Containment: Gently cover the solid spill with damp sand or a specialized chemical absorbent pad to prevent dust generation. Do NOT sweep dry powder [4].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a 5% mild detergent solution, followed by a thorough water rinse.

Disposal Plan:

  • Segregation: Place all contaminated wipes, PPE, and collected spill material into a tightly closed container labeled: "Hazardous Waste: Toxic Halogenated Organic Solid (2-Bromo-5-(pentafluorosulfur)aniline)".

  • Incineration Requirement: The waste must be transferred to a licensed hazardous waste facility for high-temperature incineration (>1000°C) equipped with acid gas scrubbers. This is mechanically necessary to neutralize the highly corrosive hydrofluoric (HF) and hydrobromic (HBr) gases generated during the thermal destruction of the molecule[4].

References

  • SAFETY DATA SHEET - Fisher Scientific (4-(Pentafluorosulfanyl)aniline).fishersci.dk.
  • Medical Management Guidelines for Aniline | Toxic Substance Portal | ATSDR.cdc.gov.
  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific.rowansci.com.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.semanticscholar.org.
  • Hand Protection Chemical Resistance Guide.sfsu.edu.

Sources

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